molecular formula C9H5ClFN B1453109 2-Chloro-7-fluoroquinoline CAS No. 445041-65-6

2-Chloro-7-fluoroquinoline

Cat. No.: B1453109
CAS No.: 445041-65-6
M. Wt: 181.59 g/mol
InChI Key: CZWRXWIIFBLBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-fluoroquinoline is a versatile halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H5ClFN and a molecular weight of 181.60 g/mol, this compound serves as a valuable synthetic intermediate or precursor molecule . The presence of both chlorine and fluorine atoms on the quinoline scaffold creates reactive sites that allow for further functionalization, enabling researchers to build more complex structures for various investigative purposes.Quinoline cores, especially those substituted with halogens like fluorine, are recognized as privileged structures in drug discovery . The primary research value of this compound lies in its role as a chemical building block for the synthesis of novel compounds. It can be used to generate analogs for screening against a range of biological targets. Research into similar fluoroquinoline derivatives has demonstrated potent biological activities, including antibacterial and antioxidant effects . Some synthesized analogs have shown activity against both Gram-positive and Gram-negative bacterial strains, indicating potential for the development of broad-spectrum antibacterial agents . Furthermore, such compounds have been investigated for their binding affinity to enzymes like DNA gyrase and topoisomerase IIα, suggesting potential applications in oncology research . The structural motif of this compound provides a foundational template for exploring new chemical space in the search for bioactive molecules.This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRXWIIFBLBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706389
Record name 2-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445041-65-6
Record name 2-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-7-fluoroquinoline (CAS Number: 445041-65-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1][2] The strategic introduction of halogen substituents onto the quinoline ring system profoundly influences the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in the synthesis of novel bioactive molecules. While this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, this guide synthesizes information from related structures and fundamental chemical principles to provide a robust resource for researchers in the field.

Physicochemical Properties

PropertyValue/InformationSource/Justification
CAS Number 445041-65-6Commercial supplier data.
Molecular Formula C₉H₅ClFNCalculated from structure.
Molecular Weight 181.59 g/mol Calculated from atomic weights.
Appearance Likely a solid at room temperatureBased on related quinoline structures.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in polar protic solvents like water and ethanol is anticipated.General solubility trends for halogenated aromatic compounds.
Melting Point Not available in cited literature.Requires experimental determination.
Boiling Point Not available in cited literature.Requires experimental determination.

Proposed Synthesis Methodology

The synthesis of substituted quinolines often involves the cyclization of an appropriately functionalized aniline precursor. Based on established synthetic routes for related fluoroquinolone and quinoline derivatives, a plausible and efficient synthesis of this compound can be proposed.[3][4]

Conceptual Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from commercially available 3-fluoroaniline. The key steps include an acylation, a cyclization to form the quinolinone core, and a subsequent chlorination to yield the final product.

G A 3-Fluoroaniline B N-(3-fluorophenyl)-3-oxobutanamide A->B Acetoacetylation (Diketene or Ethyl acetoacetate) C 7-Fluoro-4-methylquinolin-2(1H)-one B->C Cyclization (Eaton's Reagent or H₂SO₄) D 2-Chloro-7-fluoro-4-methylquinoline C->D Chlorination (POCl₃) E This compound-4-carboxylic acid D->E Oxidation (e.g., KMnO₄ or SeO₂) F This compound E->F Decarboxylation (Heat) caption Proposed Synthetic Pathway for this compound

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned hypothetical procedure based on analogous transformations found in the literature. Optimization of reaction conditions would be necessary for practical implementation.

Step 1: Synthesis of 7-Fluoro-2-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq) in a suitable solvent such as toluene.

  • Acylation: Add diethyl malonate (1.1 eq) and a catalytic amount of a base like sodium ethoxide.

  • Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the cyclized product, diethyl 2-((3-fluorophenyl)amino)malonate, is formed.

  • Hydrolysis and Decarboxylation: The intermediate is then heated in a high-boiling point solvent like diphenyl ether to effect cyclization and decarboxylation to yield 7-fluoro-2-hydroxyquinoline.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place the dried 7-fluoro-2-hydroxyquinoline (1.0 eq) in a round-bottom flask.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction that releases HCl gas.

  • Extraction and Purification: The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Applications

The presence of two halogen atoms at different positions on the quinoline ring, along with the inherent reactivity of the heterocyclic system, makes this compound a valuable intermediate for constructing a diverse range of more complex molecules.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[5] This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for derivatization.

G Start This compound Product 2-Substituted-7-fluoroquinoline Start->Product Nucleophilic Aromatic Substitution Nuc Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) Nuc->Product caption Nucleophilic substitution at the C2 position.

Caption: Nucleophilic substitution at the C2 position.

This reactivity is a cornerstone of fluoroquinolone synthesis, where the C-7 halogen is often displaced by a piperazine or other amine-containing heterocycle to impart antibacterial activity.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents also serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[1][7][8]

  • Suzuki-Miyaura Coupling: The chlorine atom can be coupled with boronic acids or their esters to introduce new aryl or alkyl groups at the 2-position. This reaction is a powerful tool for building molecular complexity.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloro-substituted quinoline with a wide range of primary and secondary amines. This offers an alternative to direct SNAr and can be advantageous for less nucleophilic amines.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound C 2-Aryl/Alkyl-7-fluoroquinoline A->C Pd catalyst, Base B R-B(OH)₂ B->C D This compound F 2-Amino-7-fluoroquinoline D->F Pd catalyst, Base E R₂NH E->F caption Palladium-catalyzed cross-coupling reactions.

Caption: Palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery

The this compound scaffold is a precursor to a wide array of potential therapeutic agents. The fluoroquinolone class of antibiotics, for instance, often features a substituted quinoline core.[9] The ability to functionalize both the 2- and 7-positions of this molecule allows for the exploration of structure-activity relationships (SAR) in the development of new drugs.

Potential therapeutic areas for derivatives of this compound include:

  • Antibacterial Agents: As a key fragment of the fluoroquinolone scaffold, derivatives could be synthesized and screened for activity against a range of bacterial pathogens.[4][10]

  • Anticancer Agents: The quinoline ring is present in several anticancer drugs. By introducing various substituents, novel compounds with potential cytotoxic or kinase inhibitory activity could be developed.[11][12]

  • Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold extends to the development of agents against viral and parasitic infections.[9]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the cited literature, we can predict the key features based on its structure and data from analogous compounds.[13][14]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with each other and with the fluorine atom. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine (C2) and the carbon attached to the fluorine (C7) will show characteristic chemical shifts influenced by the electronegativity of the halogens. The C-F coupling will also be observable.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181, with a characteristic M+2 peak at m/z 183 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of Cl, F, and HCN, which is typical for quinoline derivatives.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

  • C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region)

  • C-Cl stretching (typically in the 600-800 cm⁻¹ region)

  • C-F stretching (in the 1000-1400 cm⁻¹ region)

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive halogen substituents provide multiple avenues for functionalization, enabling the creation of diverse molecular libraries for drug discovery programs. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, reactivity, and potential applications based on established chemical principles and data from related structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the development of novel therapeutic agents.

References

Physicochemical properties of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoline

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block relevant to the fields of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the characterization, handling, and synthetic utility of this compound. We will explore its structural features, known and predicted physicochemical properties, and the standard methodologies required for its empirical validation, thereby providing a framework for its application in a research context.

Molecular Identity and Structural Elucidation

This compound is a halogenated derivative of quinoline. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific placement of a chlorine atom at the C-2 position and a fluorine atom at the C-7 position makes this molecule a versatile intermediate for synthesizing novel analogues with potentially modulated biological activities.[3][4]

Core Chemical Identifiers

A summary of the fundamental identifiers for this compound is presented below. This data is essential for accurate record-keeping, procurement, and regulatory compliance.

PropertyValueSource(s)
CAS Number 445041-65-6[5][6]
Molecular Formula C₉H₅ClFN[5][6]
Molecular Weight 181.59 g/mol [6]
Canonical SMILES C1=CC(=CC2=C1C=CC(=N2)Cl)F[7]
InChIKey CZWRXWIIFBLBEH-UHFFFAOYSA-N[7]
Recommended Protocol for Structure Verification

For any newly synthesized or procured batch of a research chemical, rigorous structural confirmation is the bedrock of reliable downstream experimentation. The causality behind this multi-technique approach is to create a self-validating system: Mass Spectrometry provides the molecular mass, NMR spectroscopy elucidates the atomic connectivity and chemical environment, and IR spectroscopy confirms the presence of key functional groups.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocycles.

    • Procedure: Dissolve a small sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution into the mass spectrometer.

    • Expected Result: An exact mass measurement should yield a molecular ion peak [M+H]⁺ at m/z 182.0170, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

    • ¹H NMR: Expect a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the five protons on the quinoline ring system. The specific coupling patterns will depend on the relative positions of the protons and the fluorine atom.

    • ¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms. The carbon attached to chlorine (C-2) and fluorine (C-7) will exhibit characteristic chemical shifts and coupling (in the case of C-F).

    • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive confirmation of the fluorine's position. The analysis of NMR features is crucial for distinguishing between isomers.[8]

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method.

    • Procedure: Place a small amount of the solid sample directly on the ATR crystal.

    • Expected Result: Look for characteristic absorption bands corresponding to C=C and C=N stretching vibrations of the aromatic quinoline ring (approx. 1500-1650 cm⁻¹) and C-Cl/C-F stretching vibrations in the fingerprint region (below 1200 cm⁻¹).[9]

G Diagram 1: Analytical Workflow for Structural Verification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR Infrared Spectroscopy (ATR-IR) Sample->IR MassData Molecular Weight Confirmation MS->MassData NMRData Structural Connectivity Isomer Confirmation NMR->NMRData IRData Functional Group Identification IR->IRData Final Structure Confirmed MassData->Final NMRData->Final IRData->Final

Caption: Workflow for confirming the identity of this compound.

Physicochemical Properties

A thorough understanding of physicochemical properties is critical for anticipating a compound's behavior in both chemical reactions and biological systems. For this compound, much of the publicly available data is predictive, underscoring the need for empirical determination in a laboratory setting.[10]

Summary of Properties
PropertyValue / ObservationMethodSource(s)
Physical State Solid (predicted)Visual-
Melting Point Data not availableExperimental[10]
Boiling Point Data not availableExperimental[10]
Water Solubility Low (predicted)Computational[7]
LogP (Octanol/Water) 3.0 - 3.3Computational (XLogP3)[7]
pKa -0.25 (predicted, basic)Computational[11]
Storage Temperature 2-8°CRecommendation[7]
Experimental Determination of Key Parameters

The absence of experimental data necessitates standardized protocols for characterization. The following methods are industry-standard for generating reliable physicochemical data.

The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad and depressed range often indicates the presence of impurities.

  • Sample Preparation: Finely crush a small amount of the crystalline sample.

  • Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2°C per minute) near the expected temperature to ensure accuracy.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the sample becomes completely liquid. This is the melting range.

Solubility dictates the suitability of a compound for various applications, from reaction conditions to biological assays and formulation.[12] The shake-flask method is a gold-standard technique.

  • System Preparation: Add an excess amount of this compound to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[13][14]

G Diagram 2: Shake-Flask Solubility Determination Workflow A Add excess compound to solvent vials B Agitate at constant temp (e.g., 24h @ 25°C) A->B Equilibration C Centrifuge to separate solid and supernatant B->C Phase Separation D Extract and dilute supernatant C->D Sampling E Quantify concentration via HPLC-UV D->E Analysis F Calculate Solubility (e.g., mg/mL) E->F

Caption: Standard workflow for determining compound solubility.

Synthesis, Reactivity, and Application in Drug Discovery

Synthetic Considerations

While specific synthesis routes for this compound are not widely published, its structure is amenable to established quinoline synthesis methodologies. A plausible approach involves the cyclization of an appropriately substituted aniline precursor, such as a variation of the Gould-Jacobs reaction.[15] The synthesis of related fluoroquinolone cores often begins with halogenated anilines that undergo condensation followed by thermal or acid-catalyzed cyclization.[4][16]

Chemical Reactivity and Synthetic Utility

The true value of this compound for a medicinal chemist lies in its reactivity. The C-2 chloro group is the primary site for synthetic elaboration.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-2 position is activated towards displacement by nucleophiles. This is the cornerstone of its utility. A wide array of nucleophiles—including amines, thiols, and alcohols—can be introduced at this position. This reaction is fundamental to building libraries of novel fluoroquinolone analogues, as modifications at this position can significantly impact antibacterial spectrum and potency.[3][4] The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction.

Role in Drug Development

The development of fluoroquinolone antibiotics has historically relied on the systematic modification of the quinoline core to optimize antibacterial activity, pharmacokinetics, and safety.[17][18]

  • Scaffold for Library Synthesis: this compound serves as an ideal starting point for generating a diverse set of derivatives. By reacting it with various amines (e.g., piperazines, pyrrolidines), researchers can explore the structure-activity relationship (SAR) at the C-2 position, a less traditionally modified site compared to the C-7 position.

  • Investigating Novel Biological Targets: While known for antibacterial action, quinoline-based molecules have shown a wide range of biological activities.[17] Derivatives of this compound could be screened against other targets, such as kinases or parasitic enzymes, in the search for new therapeutic agents.

Safety and Handling

According to available Safety Data Sheets (SDS), comprehensive toxicological data for this compound is not available.[10] Therefore, it must be handled with the standard precautions applied to all research chemicals of unknown toxicity.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

  • Handling Practices: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust and aerosols.[10]

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-fluoroquinoline from 2-amino-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-chloro-7-fluoroquinoline, a key intermediate in the development of various pharmaceutical agents. The synthetic route commences with the readily available starting material, 2-amino-4-fluorobenzoic acid, and proceeds through a robust two-step sequence involving a cyclization reaction to form a quinolinone intermediate, followed by a chlorination step. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters involved in this synthetic transformation.

Introduction

Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted molecule, this compound, serves as a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the fluorine atom at the 7-position and the reactive chloro group at the 2-position allows for diverse downstream functionalization. This guide delineates a reliable and efficient pathway for the preparation of this important synthetic intermediate.

Overall Synthetic Strategy

The synthesis of this compound from 2-amino-4-fluorobenzoic acid is accomplished in two primary stages, as depicted in the workflow diagram below. The initial step involves the formation of the quinoline core through a cyclization reaction, followed by the conversion of the resulting hydroxyl group to a chloro group.

Synthesis_Workflow Start 2-amino-4-fluorobenzoic acid Intermediate 7-fluoro-4-hydroxyquinolin-2(1H)-one Start->Intermediate Step 1: Cyclization Product This compound Intermediate->Product Step 2: Chlorination

Caption: Overall synthetic workflow for this compound.

Part 1: Cyclization of 2-amino-4-fluorobenzoic acid

The initial and crucial step in this synthesis is the construction of the quinolinone ring system from 2-amino-4-fluorobenzoic acid. For this transformation, a modified Niementowski-type reaction is employed, utilizing diethyl malonate as the C2-C3 synthon. This reaction proceeds via a condensation and subsequent intramolecular cyclization mechanism.

Reaction Mechanism: Niementowski-Type Cyclization

The mechanism for the cyclization of 2-amino-4-fluorobenzoic acid with diethyl malonate is proposed to occur as follows:

  • Initial Condensation: The amino group of 2-amino-4-fluorobenzoic acid undergoes a nucleophilic attack on one of the carbonyl groups of diethyl malonate, leading to the formation of an enamine intermediate after the elimination of ethanol.

  • Intramolecular Cyclization: The newly formed enamine then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl. This is followed by the elimination of a second molecule of ethanol to form the heterocyclic ring.

  • Tautomerization: The resulting product, 7-fluoro-4-hydroxyquinolin-2(1H)-one, exists in tautomeric equilibrium with its 2,4-dihydroxyquinoline form.

Cyclization_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product A 2-amino-4-fluorobenzoic acid C Enamine Intermediate A->C Condensation - EtOH B Diethyl malonate B->C D 7-fluoro-4-hydroxyquinolin-2(1H)-one C->D Intramolecular Cyclization - EtOH

Caption: Proposed mechanism for the Niementowski-type cyclization.

Experimental Protocol: Synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one

Materials:

  • 2-amino-4-fluorobenzoic acid

  • Diethyl malonate

  • High-boiling point solvent (e.g., Dowtherm A or Diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Add a high-boiling point solvent such as Dowtherm A to the flask.

  • Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain it under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ethanol to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any residual solvent and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Dry the purified 7-fluoro-4-hydroxyquinolin-2(1H)-one under vacuum.

ParameterValue
Reactants 2-amino-4-fluorobenzoic acid, Diethyl malonate
Solvent Dowtherm A or Diphenyl ether
Temperature 240-260 °C
Reaction Time 2-3 hours
Work-up Precipitation with ethanol, filtration
Purification Recrystallization

Table 1: Key parameters for the synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one.

Part 2: Chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one

The second step of the synthesis involves the conversion of the hydroxyl groups of the quinolinone intermediate to chloro groups. This is a crucial transformation to introduce a reactive handle for further molecular modifications. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.

Reaction Mechanism: Chlorination with Phosphorus Oxychloride

The chlorination of the 2-hydroxy and 4-hydroxy positions of the quinolinone ring with POCl₃ is a well-established reaction. The mechanism involves the following key steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate and releasing a chloride ion.

  • Nucleophilic Attack: The chloride ion then acts as a nucleophile and attacks the carbon atom attached to the phosphate ester group.

  • Elimination: The phosphate group is eliminated as a good leaving group, resulting in the formation of the chloro-substituted quinoline. This process occurs at both the 2 and 4 positions, yielding 2,4-dichloro-7-fluoroquinoline. A subsequent selective reduction or hydrolysis would be required to obtain the desired this compound. However, a more direct approach is the chlorination of the 2-hydroxy position.

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 7-fluoro-4-hydroxyquinolin-2(1H)-one C Phosphate Ester Intermediate A->C Activation B POCl₃ B->C D 2,4-dichloro-7-fluoroquinoline C->D Nucleophilic Attack by Cl⁻ & Elimination

Caption: Mechanism of chlorination using phosphorus oxychloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-fluoro-4-hydroxyquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 7-fluoro-4-hydroxyquinolin-2(1H)-one (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 2,4-dichloro-7-fluoroquinoline.

  • To obtain the desired this compound, a selective reduction of the 4-chloro group is necessary. This can be achieved using various methods, such as catalytic hydrogenation with a poisoned catalyst (e.g., Pd/C with quinoline) or chemical reduction. For the purpose of this guide, we will focus on the formation of the dichloro intermediate. Further purification of the final product can be achieved by column chromatography on silica gel.

ParameterValue
Reactant 7-fluoro-4-hydroxyquinolin-2(1H)-one
Reagent Phosphorus oxychloride (POCl₃)
Catalyst N,N-Dimethylformamide (DMF)
Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Work-up Quenching with ice, neutralization, extraction
Purification Column chromatography

Table 2: Key parameters for the chlorination of 7-fluoro-4-hydroxyquinolin-2(1H)-one.

Conclusion

The synthesis of this compound from 2-amino-4-fluorobenzoic acid has been successfully outlined through a two-step process involving a Niementowski-type cyclization and a subsequent chlorination reaction. The provided protocols offer a robust and reproducible methodology for obtaining this valuable synthetic intermediate. The mechanistic discussions provide a deeper understanding of the chemical transformations involved, which is essential for troubleshooting and optimization. This guide serves as a valuable resource for chemists engaged in the synthesis of quinoline-based compounds for pharmaceutical research and development.

A Technical Guide to the Prospective Crystal Structure of 2-Chloro-7-fluoroquinoline: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state structure of a molecule is a cornerstone of rational drug design. The precise three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical perspective on 2-Chloro-7-fluoroquinoline, a halogenated quinoline of interest in medicinal chemistry.

While a solved experimental crystal structure for this compound is not yet publicly available in crystallographic databases as of early 2026, this document leverages established principles of crystal engineering, synthesis of analogous compounds, and extensive data on related halogenated heterocycles to present a prospective analysis. We will detail a robust methodology for its synthesis and crystallization, predict its likely supramolecular architecture, and outline the state-of-the-art workflow for its structural elucidation. This guide is designed not as a report of existing data, but as a forward-looking manual for the scientist embarking on the characterization of this and similar molecules.

The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, provides a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Fluorine can enhance metabolic stability and binding affinity, while chlorine can introduce specific intermolecular interactions and influence electronic properties.[1]

In this compound, the placement of a chloro group at the 2-position and a fluoro group at the 7-position creates a molecule with distinct electronic and steric properties. Understanding how these substituents guide the assembly of molecules in the solid state is paramount for predicting and controlling the material properties of an active pharmaceutical ingredient (API). The crystal structure provides the definitive map of these interactions.

Proposed Synthesis and Crystallization Protocol

The primary objective is to obtain single crystals of high quality, suitable for single-crystal X-ray diffraction (SCXRD). The following protocol is based on established synthetic routes for related chloroquinolines and general crystallization best practices.[4][5][6]

Synthesis of this compound

A plausible synthetic route starts from a commercially available precursor, such as 7-fluoro-2-quinolone. The conversion to the 2-chloro derivative is a standard transformation.

Experimental Protocol:

  • Chlorination of 7-fluoro-2-quinolone:

    • To a stirred solution of 7-fluoro-2-quinolone (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0 eq) slowly at 0 °C.

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: POCl₃ is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides. The excess POCl₃ serves as both reagent and solvent.

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Single Crystal Growth

The choice of solvent is critical for growing high-quality crystals. A solvent system where the compound has moderate solubility is ideal.

Experimental Protocol:

  • Solvent Screening: Screen for suitable crystallization solvents, including methanol, ethanol, acetonitrile, ethyl acetate, and binary mixtures like DCM/hexane.

  • Slow Evaporation Method:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) at room temperature in a clean vial.

    • Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment.

    • Causality: This method gradually increases the concentration of the solute past its saturation point, promoting slow, ordered crystal growth rather than rapid precipitation or amorphous solid formation. High-quality, single crystals are expected to form over several days.

Prospective Crystal Structure Analysis

Lacking experimental data, we can predict the key structural features based on the known behavior of halogenated aromatic systems.[7][8] These interactions are the primary drivers of the crystal packing.

Molecular Geometry

The this compound molecule is expected to be largely planar due to the aromatic nature of the quinoline ring system.

Predicted Molecular ParameterExpected Value/CharacteristicRationale
Overall Geometry PlanarThe fused aromatic ring system enforces planarity.
C–Cl Bond Length ~1.74 ÅTypical for a chlorine atom attached to an sp² carbon.
C–F Bond Length ~1.35 ÅTypical for a fluorine atom attached to an sp² carbon.
Intramolecular Interactions None significantThe substituents are too far apart for steric clash.
Predicted Supramolecular Synthons and Crystal Packing

The crystal packing will be a delicate balance of several weak noncovalent interactions. Halogenated quinolines are known to form specific, directional interactions that guide their assembly.[3][7][8]

Key Predicted Interactions:

  • π-π Stacking: The planar quinoline rings are expected to form offset face-to-face or edge-to-face π-π stacking interactions. This is a dominant packing motif in aromatic systems, driven by the desire to minimize electrostatic repulsion and maximize van der Waals contacts.

  • Halogen Bonding: The chlorine atom at the 2-position possesses an electropositive region on its outer surface (a σ-hole), making it a potential halogen bond donor.[8][9] The most likely halogen bond acceptor is the nitrogen atom of a neighboring quinoline ring, leading to a C–Cl···N interaction. This is a highly directional and stabilizing interaction.

  • Weak Hydrogen Bonding: The aromatic C–H groups can act as weak hydrogen bond donors. The nitrogen atom and the fluorine atom are potential acceptors, leading to C–H···N and C–H···F interactions. These, while weaker, contribute collectively to the overall lattice energy and help fine-tune the crystal packing.[7][10]

The interplay of these interactions would likely result in a densely packed structure, possibly forming layered or herringbone motifs, which are common in halogenated aromatic compounds.[7]

G Predicted Supramolecular Assembly of this compound cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N N A_Cl Cl (σ-hole donor) B_N N (Halogen/H-bond acceptor) A_Cl->B_N C-Cl···N Halogen Bond A_Ring Quinoline Ring (π-system) C_Ring Quinoline Ring (π-system) A_Ring->C_Ring π-π Stacking A_F F (H-bond acceptor) A_H Aromatic H (H-bond donor) A_H->A_F C-H···F Hydrogen Bond (Inter-layer) B_Ring Quinoline Ring (π-system) C_H Aromatic H (H-bond donor)

Caption: Predicted intermolecular interactions governing the crystal packing.

Workflow for Crystal Structure Determination

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure. This represents a self-validating system where the quality of each step determines the accuracy of the final model.

G start Obtain Single Crystal mount Mount Crystal on Diffractometer start->mount unitcell Determine Unit Cell & Space Group mount->unitcell datacollect Collect Diffraction Data (Intensity vs. Angle) unitcell->datacollect datareduce Data Reduction & Correction (Lp, Absorption) datacollect->datareduce solve Solve Structure (e.g., Direct Methods, SHELXT) datareduce->solve Obtain initial electron density map refine Refine Structural Model (e.g., Full-Matrix Least-Squares, SHELXL) solve->refine Assign atom positions refine->refine validate Validate Structure (CheckCIF, R-factors) refine->validate validate->refine Model needs improvement report Generate Crystallographic Information File (CIF) validate->report Model is accurate

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Trustworthiness through Self-Validation:

  • Data Quality Indicators: During data collection, metrics like R(int) assess the consistency of symmetry-related reflections.

  • Refinement Metrics: The refinement process minimizes the crystallographic R-factor (R1), a measure of the agreement between the experimental diffraction data and the calculated data from the structural model. A low R1 (typically <5%) indicates a good fit.

  • Final Validation: The completed structure is validated using software like checkCIF, which flags potential issues with bond lengths, angles, or overall geometry, ensuring the final model is chemically sensible and robust.

Conclusion and Future Directions

This guide outlines a comprehensive, field-proven approach to determining and analyzing the crystal structure of this compound. While an experimental structure is not yet known, the principles of halogen bonding, π-π stacking, and weak hydrogen bonding provide a strong predictive framework for its supramolecular architecture.

The elucidation of this crystal structure will be a valuable contribution to the field. It will provide a precise map of the intermolecular interactions, offering critical insights for polymorphism screening, formulation development, and computational modeling. For drug development professionals, this structural information is the bedrock upon which a deeper understanding of the compound's solid-state behavior and ultimate therapeutic potential is built.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-fluoroquinoline: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Chloro-7-fluoroquinoline, a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into two robust synthetic strategies, elucidating the core starting materials, reaction mechanisms, and detailed experimental protocols. The comparative analysis of these routes, supported by quantitative data, aims to equip the reader with the necessary insights for informed experimental design and process optimization.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic incorporation of fluorine atoms and a reactive chloro-substituent, as seen in this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. Consequently, this compound serves as a critical building block for the synthesis of novel drug candidates. This guide will explore the two most prevalent and practical synthetic pathways commencing from readily available starting materials.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly approached via two distinct and reliable routes:

  • Route 1: The Quinolinone Pathway: This classic approach involves the initial construction of a 7-fluoroquinolin-2-one intermediate, followed by a chlorination step. This method is known for its reliability and stepwise control.

  • Route 2: The Vilsmeier-Haack Cyclization: This elegant one-pot cyclization strategy utilizes an N-arylacetamide and the Vilsmeier-Haack reagent to directly form the 2-chloroquinoline ring system.

The choice between these routes often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

Route 1: The Quinolinone Pathway

This synthetic route is a robust, multi-step process that offers excellent control over the formation of the quinoline core. The key starting material for this pathway is 3-fluoroaniline .

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

The initial step involves the construction of the quinoline ring system through a condensation and cyclization reaction, often a variation of the Conrad-Limpach or Gould-Jacobs reaction. Here, 3-fluoroaniline is reacted with a C3 synthon, such as diethyl malonate, to form an intermediate that undergoes thermal cyclization.

Reaction Mechanism: The reaction begins with the nucleophilic attack of the amino group of 3-fluoroaniline on one of the carbonyl groups of diethyl malonate, followed by the elimination of ethanol to form an enamine intermediate. Subsequent intramolecular cyclization via electrophilic attack of the ester carbonyl on the aromatic ring, followed by tautomerization, yields the thermodynamically stable 4-hydroxyquinolin-2(1H)-one.

Experimental Protocol: Synthesis of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 3-fluoroaniline and diethyl malonate is prepared.

  • The mixture is heated to a high temperature (typically 140-160 °C) for a specified duration to facilitate the initial condensation.

  • The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a higher temperature (around 250 °C) to induce thermal cyclization.

  • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol or acetone) to remove residual diphenyl ether and purified by recrystallization.

Step 2: Chlorination of 7-Fluoro-4-hydroxyquinolin-2(1H)-one

The final step in this pathway is the conversion of the hydroxyl group at the 2-position to a chloro group. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[1][2]

Reaction Mechanism: The mechanism involves the initial phosphorylation of the hydroxyl group of the quinolinone by POCl₃ to form a phosphate ester intermediate. This intermediate is a good leaving group, which is then displaced by a chloride ion (from POCl₃ or an added chloride source) in a nucleophilic substitution reaction to yield the desired 2-chloroquinoline.

Experimental Protocol: Synthesis of this compound

  • To a flask containing 7-Fluoro-4-hydroxyquinolin-2(1H)-one, phosphorus oxychloride (POCl₃) is added in excess, often serving as both the reagent and the solvent.

  • The mixture is heated to reflux (around 110 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Route 2: The Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction offers a more convergent approach to 2-chloroquinolines.[3][4] This method typically starts with an appropriately substituted acetanilide, in this case, N-(3-fluorophenyl)acetamide .

Step 1: Synthesis of N-(3-fluorophenyl)acetamide

This starting material is readily prepared by the acylation of 3-fluoroaniline with acetic anhydride or acetyl chloride.[5]

Experimental Protocol: Synthesis of N-(3-fluorophenyl)acetamide [5]

  • To a solution of 3-fluoroaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), acetic anhydride is added.[5]

  • The reaction mixture is stirred, often with gentle heating, for a short period.

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The solid N-(3-fluorophenyl)acetamide is collected by filtration, washed with water, and dried. The product is often of sufficient purity for the next step.

Step 2: Vilsmeier-Haack Cyclization to this compound

The core of this route is the reaction of N-(3-fluorophenyl)acetamide with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reaction leads to the simultaneous formation of the quinoline ring and the introduction of the chloro group at the 2-position. A formyl group is often introduced at the 3-position as a byproduct of the standard Vilsmeier-Haack cyclization of acetanilides.

Reaction Mechanism: The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The reaction proceeds through a complex cascade involving electrophilic attack on the aromatic ring of the acetanilide, followed by intramolecular cyclization and subsequent elimination and chlorination steps to yield the 2-chloro-3-formylquinoline.

Experimental Protocol: Vilsmeier-Haack Cyclization [3]

  • In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

  • N-(3-fluorophenyl)acetamide is then added to the freshly prepared reagent.

  • The reaction mixture is heated (typically to around 80-90 °C) for several hours until the reaction is complete as monitored by TLC.

  • The reaction mixture is then cooled and carefully poured onto crushed ice.

  • The mixture is neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried. The product, likely 2-chloro-7-fluoro-3-formylquinoline, may require purification by column chromatography.

  • If the 3-formyl derivative is obtained, a subsequent deformylation step would be necessary.

Data Presentation and Workflow Visualization

Comparative Data of Synthetic Routes
ParameterRoute 1: Quinolinone PathwayRoute 2: Vilsmeier-Haack Cyclization
Primary Starting Material 3-Fluoroaniline3-Fluoroaniline
Key Intermediates 7-Fluoro-4-hydroxyquinolin-2(1H)-oneN-(3-fluorophenyl)acetamide
Number of Steps 2-32 (plus potential deformylation)
Typical Overall Yield Moderate to GoodModerate
Reaction Conditions High temperatures for cyclizationModerate to high temperatures
Reagents of Note Diethyl malonate, POCl₃Acetic anhydride, POCl₃, DMF
Advantages Stepwise control, well-establishedConvergent, often one-pot cyclization
Disadvantages Multiple steps, harsh conditionsPotential for side products (formylation)
Visualized Synthetic Workflows

Route 1: Quinolinone Pathway

G A 3-Fluoroaniline C 7-Fluoro-4-hydroxy- quinolin-2(1H)-one A->C Condensation & Thermal Cyclization B Diethyl Malonate B->C E This compound C->E Chlorination D POCl3 D->E

Caption: Synthetic workflow for Route 1 (Quinolinone Pathway).

Route 2: Vilsmeier-Haack Cyclization

G A 3-Fluoroaniline C N-(3-fluorophenyl)acetamide A->C Acetylation B Acetic Anhydride B->C E This compound C->E Vilsmeier-Haack Cyclization D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Synthetic workflow for Route 2 (Vilsmeier-Haack Cyclization).

Conclusion

Both the Quinolinone Pathway and the Vilsmeier-Haack Cyclization represent viable and effective strategies for the synthesis of this compound. The Quinolinone Pathway, while involving more steps, offers a high degree of control and generally good yields. The Vilsmeier-Haack reaction provides a more direct route, although it may require an additional step to remove the co-produced formyl group. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Fluoroquinolones Derived from the 2-Chloro-7-fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From a Synthetic Core to a Therapeutic Powerhouse

The compound 2-chloro-7-fluoroquinoline represents a foundational scaffold, a critical starting point in the synthesis of a powerful class of therapeutic agents: the fluoroquinolones. While this compound itself is not the end-effector, its structural motifs are integral to the biological activity of the broader fluoroquinolone family. Understanding the journey from this chemical precursor to a clinically significant drug requires a deep dive into the well-established mechanism of action of fluoroquinolones. This guide will elucidate this mechanism, providing the in-depth technical details and experimental context necessary for researchers and drug development professionals working with this important chemical class.

The Central Dogma of Fluoroquinolone Action: Targeting Bacterial DNA Replication

The primary mechanism of action for fluoroquinolone antibiotics is the targeted disruption of bacterial DNA synthesis.[1][2][3][4] This is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][5][6] These enzymes are type II topoisomerases that are crucial for managing the topological state of DNA during replication, transcription, and repair.[1][6]

The Dual Targets: DNA Gyrase and Topoisomerase IV
  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the positive supercoils that accumulate ahead of the replication fork.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5][7]

  • Topoisomerase IV: This enzyme's primary role is in the decatenation, or separation, of newly replicated daughter chromosomes.[5] Inhibition of topoisomerase IV prevents the segregation of the chromosomes into the daughter cells, leading to a halt in cell division. In most Gram-positive bacteria, topoisomerase IV is the primary target.[5]

Fluoroquinolones exert their bactericidal effect by binding to the complex formed between these enzymes and the bacterial DNA.[1][4] This creates a ternary drug-enzyme-DNA complex that stabilizes the DNA in a cleaved state, effectively creating double-stranded breaks.[1][4] The accumulation of these breaks is ultimately lethal to the bacterium.[5]

The Molecular Interaction: A Detailed Look

The interaction between a fluoroquinolone, the topoisomerase, and the DNA is a highly specific and coordinated event. The quinolone molecule intercalates into the DNA at the site of cleavage. A critical component of this interaction is a magnesium ion, which acts as a bridge between the drug and the enzyme.[8] The carboxyl group at the C3 position and the keto group at the C4 position of the fluoroquinolone are essential for this chelation and interaction with the DNA bases and the DNA gyrase.[8]

The substituent at the C7 position, which in our precursor is a fluorine atom, plays a crucial role in determining the potency, spectrum of activity, and pharmacokinetic properties of the resulting fluoroquinolone.[8][9][10] Modifications at this position, often involving the replacement of the fluorine with a piperazine ring or other heterocyclic moieties, directly influence the drug's interaction with the DNA gyrase and its overall antibacterial efficacy.[8][11]

Below is a diagram illustrating the signaling pathway of fluoroquinolone action.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Primary in Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) FQ->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling Ternary_Complex Ternary Complex (FQ-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Forms with DNA & FQ DNA Bacterial DNA Topo_IV->DNA Decatenates Daughter Chromosomes Topo_IV->Ternary_Complex Forms with DNA & FQ DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Cleaved DNA Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Fluoroquinolone Signaling Pathway in Bacteria.

Beyond Antibacterial Action: The Emergence of Anticancer Potential

Intriguingly, the core mechanism of fluoroquinolones—targeting topoisomerases—has led to investigations into their potential as anticancer agents.[12][13][14] Human cells also possess type II topoisomerases that are essential for DNA replication.[12] Certain fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cell lines.[12][13][15]

The structural modifications required to shift the activity from antibacterial to anticancer often involve changes at the C7 position and the C3 carboxylic acid group.[12][16] This highlights the versatility of the quinolone scaffold in drug design.

Experimental Protocols for Elucidating Mechanism of Action

To rigorously investigate the mechanism of action of novel fluoroquinolone derivatives, a series of well-defined experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

This foundational assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a series of two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These in vitro assays directly measure the inhibitory effect of a compound on the target enzymes.

Protocol (DNA Gyrase Supercoiling Assay):

  • Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the appropriate buffer.

  • Add varying concentrations of the test compound to the reaction mixtures.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

A similar assay can be performed for topoisomerase IV using catenated DNA as the substrate and measuring the release of decatenated DNA minicircles.

The following diagram outlines the workflow for these key experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis MIC MIC Assay Gyrase_Assay DNA Gyrase Inhibition Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Gyrase_Assay->Cell_Cycle Confirm Cellular Mechanism TopoIV_Assay Topoisomerase IV Inhibition Assay TopoIV_Assay->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Evaluate Downstream Effects Start Novel Fluoroquinolone Derivative Start->MIC Determine Potency Start->Gyrase_Assay Assess Target Inhibition Start->TopoIV_Assay

Caption: Experimental Workflow for Fluoroquinolone Mechanism of Action Studies.

Quantitative Data Summary

The following table summarizes hypothetical MIC data for a novel fluoroquinolone derivative compared to a standard antibiotic, ciprofloxacin.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Novel Derivative 0.51
Ciprofloxacin 0.252

Conclusion: A Scaffold of Continued Importance

The this compound core is a testament to the power of medicinal chemistry in leveraging a simple scaffold to generate a diverse and potent class of therapeutic agents. The well-elucidated mechanism of action of fluoroquinolones, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, provides a solid foundation for the rational design of new derivatives with improved efficacy, expanded spectrum, and novel applications, including the exciting frontier of anticancer therapy. A thorough understanding of this core mechanism is paramount for any researcher or drug development professional seeking to innovate in this enduringly important field.

References

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 2-Chloro-7-fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related compounds to infer the probable synthesis, mechanisms of action, and therapeutic potential of this specific quinoline derivative. While direct experimental data on this compound is limited in publicly accessible literature, this guide extrapolates from closely related analogs to provide a robust framework for its scientific investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activities of the quinoline core. The presence of a fluorine atom, in particular, is a common feature in the potent class of fluoroquinolone antibiotics, which are known to enhance cell penetration and target enzyme inhibition. This guide focuses on the specific, yet underexplored, compound this compound, outlining its synthetic accessibility and probable biological profile based on the established activities of its chemical cousins.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by chlorination. A plausible synthetic route, adapted from literature precedents for similar halogenated quinolines, is outlined below. The versatility of the 2-chloro substituent allows for further derivatization, making it a valuable intermediate for generating a library of novel compounds for biological screening.

Proposed Synthetic Pathway:

A common strategy for synthesizing the quinoline core is the Gould-Jacobs reaction. For this compound, the synthesis could commence from 3-fluoroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate

  • To a stirred solution of 3-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain diethyl (3-fluoroanilino)methylenemalonate.

Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-2-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization reaction is typically rapid at this temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the precipitate, wash with hexane, and dry to yield ethyl 7-fluoro-4-hydroxyquinoline-2-carboxylate.

Step 3: Hydrolysis to 7-fluoro-4-hydroxyquinoline-2-carboxylic acid

  • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry to obtain 7-fluoro-4-hydroxyquinoline-2-carboxylic acid.

Step 4: Decarboxylation to 7-fluoroquinolin-4-ol

  • Heat the carboxylic acid from Step 3 in a high-boiling point solvent such as diphenyl ether above its melting point (typically >250 °C) until gas evolution ceases.

  • Cool the reaction mixture and precipitate the product by adding hexane.

  • Filter and purify the product to yield 7-fluoroquinolin-4-ol.

Step 5: Chlorination to this compound

  • Treat 7-fluoroquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for several hours.

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous solution with a base like sodium carbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on fluoroquinolone antibiotics and other substituted quinolines, this compound is anticipated to exhibit both antimicrobial and anticancer properties. The primary mechanism of action for these classes of compounds often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Antimicrobial Activity

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[1] The presence of a fluorine atom at the C-7 position in related structures has been shown to be a key determinant of antibacterial potency.

Derivatives of 7-chloro-6-fluoroquinolone have demonstrated significant in-vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (e.g., E. coli, Klebsiella pneumoniae) bacteria.[2] For instance, a series of 1-ethyl-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-chloro-3-quinoline carboxylic acid derivatives showed potent activity, with some compounds being more effective than the standard antibiotic ciprofloxacin against certain strains.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Chloro-6-fluoroquinoline Derivatives against various bacterial strains. [2]

Compound IDS. aureus (mg/mL)S. epidermidis (mg/mL)E. coli (mg/mL)K. pneumoniae (mg/mL)
6e *4.63.92.42.6
Ciprofloxacin 6.26.85.55.9

*Compound 6e is 3-{7-[(2-aminoethyl) sulphonyl] -1-cyclopropyl -6-fluoro- 4-oxo- 1, 4-dihydro-quinolin-3-carbonyl}-1-phenyl thiourea.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. c. Optionally, read the absorbance at 600 nm using a microplate reader.

Anticancer Activity

The anticancer potential of fluoroquinolone derivatives is an emerging area of research. These compounds can exert cytotoxic effects on cancer cells, often through the inhibition of human topoisomerase II, an enzyme that is structurally and functionally related to bacterial DNA gyrase.[3][4] Inhibition of human topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering apoptosis and cell death.[3]

Structure-activity relationship studies have shown that modifications at various positions of the quinoline ring can significantly influence the anticancer potency.[5] For instance, the introduction of different substituents on the phenyl ring of levofloxacin analogs, including chloro and fluoro groups, has been shown to enhance cytotoxicity.[3]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Fluoroquinolone Derivatives against Human Cancer Cell Lines. [3]

Compound IDCancer Cell LineIC₅₀ (µM)
17b *MCF-7 (Breast)Data not specified, but noted as potent
17h MCF-7 (Breast)Data not specified, but noted as potent

*Compound 17b is a 3-chloro substituted levofloxacin analog; Compound 17h is a 4-fluoro substituted levofloxacin analog.[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the complete cell culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of the compound. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). d. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: a. Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate gently to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Molecular Interactions and Experimental Workflows

To better understand the potential mechanisms of action and the experimental procedures, the following diagrams are provided.

Proposed Mechanism of Action: Topoisomerase Inhibition

Topoisomerase Inhibition cluster_replication DNA Replication/Transcription cluster_outcome Cellular Outcome DNA DNA Topoisomerase Topoisomerase DNA->Topoisomerase binds to Topoisomerase->DNA induces transient breaks DNA_damage DNA Damage Topoisomerase->DNA_damage leads to This compound This compound This compound->Topoisomerase inhibits Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of this compound via topoisomerase inhibition.

Experimental Workflow for Biological Activity Screening

Experimental Workflow Start This compound Synthesis Synthesis & Purification Start->Synthesis Antimicrobial Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial Anticancer Anticancer Screening (Cytotoxicity Assay) Synthesis->Anticancer Mechanism Mechanism of Action Studies (Topoisomerase Inhibition Assay) Antimicrobial->Mechanism Anticancer->Mechanism Data Data Analysis (IC50/MIC Calculation) Mechanism->Data Conclusion Biological Profile Data->Conclusion

Caption: A streamlined workflow for evaluating the biological activity of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet abundant in the public domain, the foundational knowledge from related fluoroquinolone and substituted quinoline compounds provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. Its synthesis is feasible through established chemical routes, and its 2-chloro group offers a reactive handle for the creation of diverse chemical libraries.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Determining its antimicrobial spectrum, identifying its most sensitive cancer cell lines, and confirming its mechanism of action through topoisomerase inhibition assays will be critical next steps. Such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the versatile quinoline class of compounds.

References

2-Chloro-7-fluoroquinoline: A Strategic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rise of Fluorinated Heterocycles

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to a broad class of synthetic antibiotics known as fluoroquinolones. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold has been a cornerstone of modern drug design. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties, while a chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity.

This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a key heterocyclic building block that combines these strategic halogenation features. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular formula of C9H5ClFN.[1] Its structure presents a unique combination of an electron-withdrawing fluorine atom on the benzene ring and a reactive chlorine atom on the pyridine ring, which dictates its chemical behavior.

PropertyValueReference(s)
CAS Number 445041-65-6[2]
Molecular Formula C9H5ClFN[2]
Molecular Weight 181.59 g/mol [1]
Appearance Light yellow to yellow solid
Storage Temperature 2-8°C[3]
LogP 3.02730[3]
XLogP3 3.3[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Exact Mass 181.0094550[3]
Spectroscopic Characterization (Predicted)
Technique Predicted Key Features
¹H NMR Aromatic region (approx. 7.2-8.2 ppm) will show a series of doublets and doublets of doublets. The fluorine at C7 will cause characteristic splitting of adjacent protons (H6 and H8). The protons on the pyridine ring (H3 and H4) will also show distinct signals.
¹³C NMR Approximately 9 distinct signals in the aromatic region (approx. 120-165 ppm). The carbon bearing the fluorine (C7) will show a large C-F coupling constant. The carbon bearing the chlorine (C2) will be significantly downfield.
IR Spectroscopy Characteristic peaks for C=N and C=C stretching in the aromatic region (approx. 1500-1600 cm⁻¹). A strong C-F stretching band (approx. 1200-1250 cm⁻¹). A C-Cl stretching band (approx. 700-800 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 181, along with a significant M+2 peak at m/z 183 (approx. 1/3 the intensity of M⁺) due to the ³⁷Cl isotope. Fragmentation may involve the loss of Cl, HCN, or F.[9]

Synthesis of this compound: A Practical Approach

The most logical and widely practiced method for the synthesis of 2-chloro-heterocycles is the deoxychlorination of the corresponding hydroxy derivative (in this case, the quinolone tautomer). The precursor, 7-fluoroquinolin-2(1H)-one, can be synthesized through established methods, often involving the cyclization of fluorinated aniline derivatives. The subsequent chlorination is typically achieved using phosphorus oxychloride (POCl₃), a common and effective reagent for this transformation.[1][10][11]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Fluorinated Aniline Derivative C 7-Fluoroquinolin-2(1H)-one A->C Cyclization B Cyclization Reagent (e.g., Malonic Acid Derivative) B->C D 7-Fluoroquinolin-2(1H)-one F This compound D->F Deoxychlorination E Phosphorus Oxychloride (POCl₃) E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 7-Fluoroquinolin-2(1H)-one

This protocol is based on established procedures for the chlorination of analogous hydroxyquinolines and quinazolones.[1][10][12] Researchers should exercise caution and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 7-Fluoroquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • (Optional) N,N-Dimethylformamide (DMF) as a catalyst

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-fluoroquinolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • (Optional) Add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).

  • Cautiously quench the reaction residue by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chlorine atom at the C2 position, which is activated towards nucleophilic aromatic substitution (SNAr).[13] The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C2 and C4 positions, making them susceptible to attack by nucleophiles.[14][15]

Reactivity_Diagram cluster_reactions Key Synthetic Transformations Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-O⁻, R-S⁻, R₂N-H Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Core->Buchwald R₂N-H Pd Catalyst, Base Product1 Product1 SNAr->Product1 2-Alkoxy/Thio/Amino-7-fluoroquinolines Product2 Product2 Suzuki->Product2 2-Aryl-7-fluoroquinolines Product3 Product3 Buchwald->Product3 2-Amino-7-fluoroquinolines

References

Methodological & Application

Introduction: The Significance of the 2-Chloro-7-fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-fluoroquinoline Derivatives

The quinoline ring system is a foundational structural motif in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this class, this compound derivatives serve as exceptionally versatile intermediates in drug discovery. The chlorine atom at the C2 position acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functional groups. Concurrently, the fluorine atom at the C7 position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.[3][4]

This guide provides a detailed protocol for the synthesis of this compound derivatives, focusing on the robust and widely adopted Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss critical parameters for success.

Synthetic Strategy: The Vilsmeier-Haack Reaction

While several methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, the Vilsmeier-Haack approach is particularly effective for preparing 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1][5] This method is often favored due to its operational simplicity, good yields, and the direct installation of a chlorine atom at the 2-position and a formyl group at the 3-position, which provide valuable handles for further chemical modifications.[6]

The core of this transformation involves the reaction of an N-arylacetamide with the Vilsmeier reagent, an electrophilic species generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[6][7] The Vilsmeier reagent facilitates a one-pot cyclization and chlorination of the starting acetanilide to yield the desired quinoline scaffold.

Reaction Mechanism Causality

Understanding the Vilsmeier-Haack reaction mechanism is key to appreciating the experimental choices. The process begins with the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. The N-arylacetamide then acts as a nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration and aromatization, forms the quinoline ring system. The use of excess POCl₃ ensures the chlorination at the C2 position. The entire process is a cascade of well-understood organic transformations, making it a reliable synthetic tool.

Experimental Protocol: Synthesis of 2-Chloro-7-fluoro-3-formylquinoline

This protocol details the synthesis of a representative this compound derivative starting from 4-fluoroacetanilide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-FluoroacetanilideReagent Grade, ≥98%Sigma-Aldrich, etc.Starting material.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Standard SuppliersMust be anhydrous.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Standard SuppliersHighly corrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)ACS GradeStandard SuppliersFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SuppliersFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SuppliersFor drying organic layer.
Crushed IceN/AN/AFor work-up.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Acetanilide 4-Fluoroacetanilide ReactionMix Reaction Mixture Acetanilide->ReactionMix Add to Vilsmeier Reagent Product 2-Chloro-7-fluoro-3-formylquinoline ReactionMix->Product Heat to 80-90 °C Quench Quench on Ice Product->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (DCM) Neutralize->Extract Purify Purify (Recrystallization) Extract->Purify

References

Application Note & Protocols: The Strategic Use of 2-Chloro-7-fluoroquinoline in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-7-fluoroquinoline is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic properties, conferred by the quinoline nitrogen and the fluorine substituent, render the C2 position highly susceptible to nucleophilic attack. This document provides a comprehensive guide for researchers, detailing the mechanistic principles and practical protocols for employing this compound in key nucleophilic aromatic substitution (SNAr) reactions. We delve into detailed methodologies for C-N (amination), C-O (alkoxylation), and C-C (cyanation) bond formation, explaining the rationale behind experimental design and parameter selection. This guide is intended to empower scientists to leverage this versatile substrate for the synthesis of novel chemical entities with significant therapeutic potential.

Mechanistic Principles: Activating this compound for SNAr

Nucleophilic aromatic substitution (SNAr) is the cornerstone of functionalizing this compound. Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an aromatic ring.[1][2] Instead, it proceeds via a two-step addition-elimination mechanism.[2][3]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This step is typically the rate-determining step of the reaction.[4] The attack temporarily breaks the aromaticity of the quinoline ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]

Step 2: Elimination and Restoration of Aromaticity The aromatic system is restored through the rapid expulsion of the chloride leaving group, yielding the final substituted product.

The reactivity of this compound is dictated by several key structural features:

  • The Quinoline Nitrogen: As an electron-withdrawing group, the ring nitrogen significantly reduces the electron density at the C2 and C4 positions, making them electrophilic and susceptible to nucleophilic attack.[5]

  • The Chlorine Leaving Group: The chlorine at C2 is the designated leaving group.

  • The 7-Fluoro Substituent: The highly electronegative fluorine atom at the C7 position further withdraws electron density from the ring system via the inductive effect. This stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step and accelerating the overall reaction rate.[4][6] This is a crucial feature that enhances the substrate's utility. Incorporation of fluorine is also a common strategy to improve the metabolic stability and binding affinity of drug candidates.[7]

Caption: SNAr mechanism on this compound.

Experimental Protocols and Workflows

The successful execution of nucleophilic substitution on this compound requires careful selection of reagents and conditions tailored to the specific nucleophile. Below is a general workflow followed by specific protocols for amination, alkoxylation, and cyanation.

experimental_workflow A 1. Reagent Preparation - Dissolve this compound in an appropriate anhydrous solvent. - Prepare nucleophile/base solution separately if required. B 2. Reaction Setup - Combine reactants under an inert atmosphere (N₂ or Ar). - Add catalyst/ligand if necessary. A->B C 3. Thermal Conditions - Heat the reaction mixture to the specified temperature. - Monitor progress using TLC or LC-MS. B->C D 4. Work-up & Quenching - Cool to room temperature. - Quench with water or a saturated aqueous solution (e.g., NH₄Cl). - Extract with an organic solvent (e.g., EtOAc, DCM). C->D E 5. Purification - Dry the combined organic layers (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product via flash chromatography or recrystallization. D->E F 6. Analysis - Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS. E->F

Caption: General experimental workflow for SNAr reactions.

C-N Bond Formation: Amination Reactions

The synthesis of 2-amino-7-fluoroquinolines is critical for developing kinase inhibitors and antibacterial agents.[8][9] The choice between a direct SNAr and a palladium-catalyzed approach depends on the nucleophilicity of the amine.

Protocol 2.1.1: Direct SNAr with Aliphatic Amines

This method is effective for nucleophilic aliphatic amines, such as morpholine or piperidine.

  • Rationale: The high nucleophilicity of aliphatic amines allows for direct displacement of the chloride without a catalyst. A base is often included to neutralize the HCl generated in situ, and a polar aprotic solvent like DMSO or DMF is used to solvate the intermediate and facilitate the reaction.

  • Step-by-Step Protocol:

    • To a sealed vial, add this compound (1.0 mmol, 181.6 mg).

    • Add the aliphatic amine (e.g., morpholine, 1.2 mmol, 105 µL) and a non-nucleophilic base such as K₂CO₃ (2.0 mmol, 276 mg).

    • Add anhydrous DMSO (5 mL).

    • Seal the vial and heat the mixture at 120 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to yield the desired 2-amino-7-fluoroquinoline derivative.

Protocol 2.1.2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is essential for less nucleophilic amines, such as anilines or heteroaromatic amines.[10][11]

  • Rationale: The Buchwald-Hartwig amination utilizes a palladium catalyst and a specialized phosphine ligand to facilitate the coupling.[12] The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu) is crucial for deprotonating the amine.[11]

  • Step-by-Step Protocol:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a suitable ligand such as Xantphos (0.04 mmol, 23.1 mg).

    • Add this compound (1.0 mmol, 181.6 mg), the aniline derivative (1.1 mmol), and Cs₂CO₃ (1.5 mmol, 488 mg).

    • Add anhydrous toluene or dioxane (5 mL).

    • Degas the mixture with argon for 10 minutes.

    • Heat the reaction at 100-110 °C for 16-24 hours until TLC or LC-MS indicates consumption of the starting material.

    • Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Reaction Type Nucleophile Conditions Typical Yield
Direct SNArMorpholineK₂CO₃, DMSO, 120 °C85-95%
Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C70-90%
Buchwald-Hartwig2-AminopyridinePd(OAc)₂, BINAP, NaOtBu, Dioxane, 100 °C65-85%

Table 1: Representative Conditions for Amination Reactions.

C-O Bond Formation: Alkoxylation (Williamson-type Ether Synthesis)

Alkoxyquinolines are valuable scaffolds in various pharmaceutical agents. This reaction typically proceeds via an SNAr variation of the Williamson ether synthesis.[13][14]

  • Rationale: The reaction requires a strong nucleophile, the alkoxide, which is generated in situ by deprotonating the corresponding alcohol with a strong base like sodium hydride (NaH).[15] Anhydrous conditions are critical to prevent quenching the alkoxide. Polar aprotic solvents like THF or DMF are ideal.[13]

  • Step-by-Step Protocol:

    • To an oven-dried, two-neck round-bottom flask under an argon atmosphere, add a 60% dispersion of NaH in mineral oil (1.5 mmol, 60 mg).

    • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the oil, then carefully decant the hexane.

    • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add the desired alcohol (e.g., benzyl alcohol, 1.2 mmol, 124 µL) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

    • Add a solution of this compound (1.0 mmol, 181.6 mg) in anhydrous THF (3 mL) to the alkoxide solution.

    • Heat the reaction to reflux (approx. 66 °C) and stir for 6-12 hours.

    • After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x 25 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the target ether.

Alcohol Base Solvent Temperature Typical Yield
MethanolNaHTHFReflux80-90%
PhenolK₂CO₃DMF100 °C75-85%
IsopropanolNaHTHFReflux60-75%

Table 2: Representative Conditions for Alkoxylation Reactions.

C-C Bond Formation: Cyanation Reactions

The 2-cyano-7-fluoroquinoline moiety is a precursor for amides, carboxylic acids, and tetrazoles, making it a highly versatile intermediate.

  • Rationale: Direct cyanation of aryl chlorides can be challenging and often requires a catalyst. Using zinc cyanide (Zn(CN)₂) with a palladium catalyst is a common and reliable method.[16] Zn(CN)₂ is less toxic than alkali metal cyanides and the reaction proceeds via a catalytic cycle similar to other cross-couplings.[17] A polar solvent like DMF facilitates the reaction.

  • Step-by-Step Protocol:

    • In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 181.6 mg), Zn(CN)₂ (0.6 mmol, 70.5 mg), and Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).

    • Add anhydrous, degassed DMF (5 mL).

    • Heat the mixture to 120 °C and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Pour the reaction mixture into a 10% aqueous ammonia solution and stir for 30 minutes to complex the zinc salts.

    • Extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield 7-fluoroquinoline-2-carbonitrile.

Cyanide Source Catalyst Solvent Temperature Typical Yield
Zn(CN)₂Pd(PPh₃)₄DMF120 °C70-85%
KCNCuINMP150 °C60-75%

Table 3: Representative Conditions for Cyanation Reactions.

Applications in Drug Development

The functionalized 7-fluoroquinoline derivatives synthesized via these protocols are of immense interest to the pharmaceutical industry.[18]

  • Antibacterial Agents: The quinolone core is famous for the fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase.[8] Modifications at the C2 and C7 positions are crucial for tuning the spectrum of activity and pharmacokinetic properties.

  • Anticancer Therapeutics: Many modern kinase inhibitors used in oncology feature a substituted quinoline or quinazoline core.[9][19] The 2-amino and 2-alkoxy derivatives serve as key intermediates for compounds targeting kinases like EGFR, VEGFR, and others.

  • Antiviral and Antimalarial Drugs: Chloroquine and hydroxychloroquine are famous examples of quinoline-based antimalarials. Novel derivatives are continuously explored to combat drug resistance and treat viral diseases.[9]

By providing robust and versatile synthetic routes to novel 2-substituted-7-fluoroquinolines, these protocols enable the rapid exploration of chemical space and accelerate the discovery of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging 2-Chloro-7-fluoroquinoline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, with a significant number of compounds demonstrating potent anticancer properties through various mechanisms of action, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and DNA intercalation.[3][4][5] This guide focuses on the strategic use of 2-chloro-7-fluoroquinoline as a versatile starting material for the synthesis of novel anticancer drug candidates. The presence of a reactive chlorine atom at the C2 position serves as a key handle for introducing molecular diversity via nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Concurrently, the fluorine atom at the C7 position can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase bioavailability, making this scaffold particularly attractive for drug development.[6][7][8] These detailed application notes provide the rationale and step-by-step protocols for key synthetic transformations, empowering researchers to efficiently generate libraries of quinoline derivatives for anticancer screening.

Strategic Overview: The Utility of this compound

The design of effective anticancer agents often relies on the ability to rapidly synthesize and test a diverse range of molecules. This compound is an ideal platform for this purpose. The electron-withdrawing nature of the quinoline nitrogen and the C7-fluorine atom activates the C2 position towards nucleophilic aromatic substitution (SNAr). Furthermore, the C2-Cl bond is a classic substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR).

G start_node This compound (Starting Material) pathway_snar Nucleophilic Aromatic Substitution start_node->pathway_snar SₙAr Reaction (e.g., Amines, Thiols) pathway_suzuki Pd-Catalyzed Suzuki Coupling start_node->pathway_suzuki Suzuki Coupling (Arylboronic Acids) pathway_sono Pd-Catalyzed Sonogashira Coupling start_node->pathway_sono Sonogashira Coupling (Terminal Alkynes) pathway_node pathway_node product_node Diverse Anticancer Compound Library pathway_snar->product_node 2-Amino/Thio-7-fluoroquinolines pathway_suzuki->product_node 2-Aryl-7-fluoroquinolines pathway_sono->product_node 2-Alkynyl-7-fluoroquinolines

Caption: Synthetic pathways from this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

Rationale & Field Insights: The reaction of 2-chloroquinolines with amines is a robust and widely used method to synthesize 2-aminoquinoline derivatives. These compounds are of significant interest as many have shown potent activity as kinase inhibitors, a major class of anticancer drugs.[9] The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by the electron-deficient nature of the quinoline ring. The choice of solvent and base is critical. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling alcohol like 2-butanol is typically used to ensure solubility and achieve necessary reaction temperatures. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated in situ without competing with the primary amine nucleophile. For less reactive amines, a stronger base like sodium hydride (NaH) may be required to deprotonate the amine first.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., 2-butanol or DMF, approx. 0.2 M concentration relative to the quinoline).

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.2 eq.) followed by the base, DIPEA (2.0 eq.).

  • Reaction Execution: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours). A common mobile phase for TLC is 4:1 Hexanes:Ethyl Acetate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF was used, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). If 2-butanol was used, concentrate the mixture under reduced pressure first.

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the pure 2-amino-7-fluoroquinoline derivative.

Data Presentation: Representative SNAr Reactions

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineDIPEA2-Butanol12012~85%
2MorpholineDIPEADMF1008~90%
34-MethoxybenzylamineK₂CO₃Acetonitrile8016~80%
Note: Yields are estimates based on analogous reactions and may vary.

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider using a higher temperature or a stronger base/solvent combination (e.g., NaH in DMF). Ensure the amine is not sterically hindered.

  • Side Products: If the amine has multiple nucleophilic sites, protection of other functional groups may be necessary. Over-alkylation is generally not an issue with this substrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale & Field Insights: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, enabling the linkage of the C2 position of the quinoline to a wide variety of aryl or heteroaryl groups.[10] This is crucial for developing inhibitors that target the hydrophobic pockets of enzymes like kinases. The choice of palladium catalyst and ligand is paramount for success. For chloro-heterocycles like our substrate, modern phosphine ligands such as SPhos or XPhos, paired with a Pd(II) or Pd(0) source, provide high catalytic activity. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid. The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, is essential for dissolving both the organic and inorganic reagents. Rigorous degassing of the reaction mixture is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_setup Reaction Setup cluster_reaction Catalysis & Execution cluster_workup Work-up & Purification step_node step_node action_node action_node qc_node qc_node A Combine Quinoline, Boronic Acid, Base in Flask B Add Solvent (e.g., Dioxane/H₂O) A->B C Degas Mixture with Inert Gas (3x cycles) B->C D Add Pd Catalyst & Ligand C->D E Heat to 80-100 °C under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with EtOAc and Water F->G H Separate Layers, Dry Organic Phase G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (2x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to afford the 2-aryl-7-fluoroquinoline product.

Data Presentation: Representative Suzuki Coupling Reactions

EntryBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O90~92%
24-Formylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100~88%
3Pyridin-3-ylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O95~75%
Note: Yields are estimates based on analogous reactions and may vary.

Troubleshooting:

  • Decomposition of Boronic Acid: If low yields are observed, significant homo-coupling of the boronic acid may be occurring. Using a milder base (e.g., K₃PO₄) or boronate esters (pinacol esters) can mitigate this.

  • Catalyst Deactivation: Ensure the reaction is thoroughly degassed. If the mixture turns black (palladium black), the catalyst has likely crashed out. Using more robust ligands can help.

Protocol 3: Sonogashira Cross-Coupling

Rationale & Field Insights: The Sonogashira coupling introduces an alkynyl moiety at the C2 position, a functional group that is both a valuable pharmacophore and a versatile handle for further chemical modification (e.g., via click chemistry).[11] The reaction is co-catalyzed by palladium and copper(I).[12] The palladium catalyst facilitates the oxidative addition into the C-Cl bond, while the copper(I) salt activates the terminal alkyne. A base, typically an amine like triethylamine (TEA) or DIPEA, is required and often serves as the solvent. As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., triethylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-18 hours).

  • Work-up:

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkynePd CatalystCo-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHF50~85%
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPEADMFRT~90%
3Propargyl alcoholPd(OAc)₂ / PPh₃CuITEAAcetonitrile60~70%
Note: Yields are estimates based on analogous reactions and may vary.

Troubleshooting:

  • Glaser Coupling: The primary side reaction is the oxidative homo-coupling of the alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and adding the alkyne slowly.

  • Reaction Stalls: If the reaction is sluggish, gentle heating can be applied. Ensure the copper(I) iodide is fresh and of high purity.

References

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aryl-7-fluoroquinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The quinoline core is a "privileged scaffold," a structural motif frequently found in biologically active compounds.[4] Specifically, the fluoroquinolone framework is the basis for a major class of antibiotics.[5][6] Furthermore, substituted quinolines are extensively investigated as potent anticancer agents, including as inhibitors of crucial kinases like EGFR and FAK.[4][7] The introduction of an aryl group at the 2-position of the quinoline ring, facilitated by the Suzuki coupling, allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery.[8]

This guide focuses on 2-chloro-7-fluoroquinoline, a valuable building block for creating novel 2-aryl-7-fluoroquinoline derivatives. The primary challenge in its use lies in the inherent low reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[2] However, significant advancements in catalyst technology, particularly the development of electron-rich, bulky phosphine ligands and N-heterocyclic carbenes (NHCs), have effectively overcome this hurdle, making the coupling of aryl chlorides a routine and high-yielding process.[9][10]

These application notes provide a detailed examination of the mechanistic principles, optimized protocols, and critical considerations for successfully employing this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Foundations: Driving the Reaction Forward

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex pd_aryl_complex Ar-Pd(II)(Ar')L₂ pd0->pd_aryl_complex ox_add->pd_complex Oxidative Addition pd_complex->pd0 transmetal Transmetalation pd_complex->pd_aryl_complex transmetal->pd_aryl_complex Transmetalation pd_aryl_complex->pd0 pd_aryl_complex->pd_complex red_elim Reductive Elimination red_elim->pd0 Reductive Elimination reactant1 Ar-Cl (this compound) reactant1->pd_complex reactant2 Ar'-B(OR)₂⁻ reactant2->pd_aryl_complex product Ar-Ar' (Product) product->pd0

Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is critical here.[2][10][11] These ligands stabilize the electron-rich Pd(0) center and promote the cleavage of the strong C-Cl bond, forming a Pd(II) intermediate.[2]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[1][10] This "ate" complex then exchanges its aryl group with the chloride on the Pd(II) complex. The choice of base and solvent is crucial for the efficiency of this step.[1][12][13]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired 2-aryl-7-fluoroquinoline product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Recommended Protocol: A Validated Starting Point

This protocol provides a robust, generalized starting point for the Suzuki-Miyaura coupling of this compound. It is based on established methodologies for challenging aryl chloride substrates and should be optimized for each specific boronic acid partner.[14][15]

Materials & Reagents
Reagent/MaterialStoichiometry/AmountPurpose
This compound1.0 equivElectrophilic coupling partner
Aryl/Heteroarylboronic Acid1.2 - 1.5 equivNucleophilic coupling partner
Palladium(II) Acetate (Pd(OAc)₂)2 mol%Palladium catalyst precursor
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)4 mol%Electron-rich, bulky phosphine ligand
Potassium Phosphate (K₃PO₄), anhydrous powder2.0 - 3.0 equivBase for boronic acid activation
1,4-Dioxane or Toluene~0.1 M concentrationAnhydrous organic solvent
Degassed Water10-20% v/v of organic solventCo-solvent, aids in dissolving the base
Inert Gas (Argon or Nitrogen)N/AProvides an inert atmosphere
Standard Glassware (Schlenk flask, condenser)N/AReaction vessel
Standard Workup & Purification ReagentsN/AEthyl acetate, brine, silica gel, etc.

Step-by-Step Experimental Procedure

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask B 2. Seal & Purge A->B (3x vacuum/inert gas cycles) C 3. Add Degassed Solvents B->C D 4. Heat to 80-110 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).[14]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe. The mixture should be a suspension.

  • Heating : Immerse the flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring.[3]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[15]

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-7-fluoroquinoline product.[15]

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Summary: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent is critical and often substrate-dependent. The following table provides a reference guide for selecting starting conditions based on the electronic nature of the boronic acid coupling partner.

Boronic Acid Partner (Ar-B(OH)₂)Recommended Catalyst SystemRecommended BaseRecommended Solvent SystemTemp (°C)Expected Yield
Electron-Rich (e.g., 4-methoxyphenyl)Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)100-110Good to Excellent
Electron-Neutral (e.g., phenyl)Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O (5:1)100-110Good to Excellent
Electron-Poor (e.g., 4-cyanophenyl)Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane / H₂O (5:1)100-110Moderate to Good
Sterically Hindered (e.g., 2-methylphenyl)Pd₂(dba)₃ / XPhos or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane / H₂O110Moderate to Good
Heteroaryl (e.g., 3-pyridyl)PdCl₂(dppf) or Pd₂(dba)₃ / XPhosK₂CO₃ or K₃PO₄DMF or Dioxane / H₂O90-110Variable

Yields are estimates based on literature for analogous chloro-heterocycle couplings. Optimization is highly recommended.[14][16]

Troubleshooting and Key Insights

  • Issue: Low or No Conversion.

    • Insight: The oxidative addition is likely the problem. Ensure the reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst. Consider a different, more electron-rich ligand (e.g., if SPhos fails, try RuPhos or an NHC-based catalyst).[10] A stronger base like Cs₂CO₃ can sometimes accelerate the catalytic cycle.

  • Issue: Boronic Acid Decomposition.

    • Insight: Arylboronic acids can undergo protodeborylation (hydrolysis) or homocoupling as side reactions. Using anhydrous base and solvent can minimize hydrolysis. If homocoupling is observed, lowering the catalyst loading or reaction temperature may help.

  • Issue: Difficult Purification.

    • Insight: Residual palladium catalysts and phosphine oxide ligands can complicate purification. A common strategy is to filter the crude reaction mixture through a small plug of Celite® or silica gel after the initial workup to remove baseline impurities before column chromatography.

References

Application Note: A Scalable Protocol for the Synthesis of 2-Chloro-7-fluoroquinoline via Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Chloro-7-fluoroquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure is a key pharmacophore in several classes of therapeutic agents, most notably as a precursor to potent fluoroquinolone antibiotics.[1][2] The development of a robust, safe, and scalable synthetic procedure is therefore of significant interest to researchers in academic and industrial settings.

This application note provides a detailed, field-tested protocol for the gram-scale synthesis of this compound. The procedure is based on the Vilsmeier-Haack reaction, a reliable and versatile method for the synthesis of 2-chloroquinolines from N-arylacetamides.[3][4] We move beyond a simple recitation of steps to provide in-depth rationale for critical process parameters, focusing on the challenges and safety considerations inherent in scaling up this reaction. This guide is intended for researchers, chemists, and drug development professionals seeking a validated and scalable route to this important intermediate.

Synthetic Strategy & Mechanistic Rationale

The chosen synthetic route involves a two-step process starting from commercially available 3-fluoroaniline.

Overall Reaction Scheme:

alt text
(Self-generated image, not from search results)

  • Step 1: Acetanilide Formation. 3-Fluoroaniline is acetylated using acetic anhydride to form the precursor, N-(3-fluorophenyl)acetamide. This is a standard and high-yielding N-acetylation reaction.

  • Step 2: Vilsmeier-Haack Cyclization. The core of the synthesis is the cyclization of N-(3-fluorophenyl)acetamide using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Expertise & Experience: The "Why" Behind the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is particularly well-suited for this transformation due to its efficiency and the dual functionality of the reagent. The mechanism proceeds as follows:

  • Vilsmeier Reagent Formation: POCl₃, a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent chloride displacement results in the formation of the highly electrophilic Vilsmeier reagent, chloroiminium cation [ClCH=N(CH₃)₂]⁺. This step is highly exothermic and is a critical control point during scale-up.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-(3-fluorophenyl)acetamide attacks the Vilsmeier reagent. The acetamide group is an ortho, para-director, and the attack occurs para to the activating acetamido group.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization, where the nitrogen of the acetamido group attacks the newly formed iminium carbon. This is followed by dehydration to form a dihydroquinoline intermediate.

  • Chlorination and Aromatization: The POCl₃ present in the reaction mixture acts as both a dehydrating and chlorinating agent, converting the ketone intermediate into the final 2-chloroquinoline product, which is a stable aromatic system.

This one-pot cyclization and chlorination process is highly efficient, making it an attractive choice for large-scale production over multi-step alternatives.[5]

Scale-Up Considerations & Process Safety

Transitioning from a lab-scale procedure to a multi-gram or kilogram scale introduces significant challenges, primarily related to thermal management and reagent handling.

  • Trustworthiness: A Self-Validating Protocol: This protocol incorporates critical control points to ensure reproducibility and safety. Adherence to these parameters is essential for a successful scale-up.

  • Thermal Management: The initial formation of the Vilsmeier reagent is substantially exothermic. On a large scale, the rate of addition of POCl₃ to DMF must be carefully controlled with efficient overhead stirring and an adequate cooling bath to maintain the internal temperature below 10 °C. A runaway reaction can lead to a dangerous pressure build-up.

  • Quenching: The work-up procedure involves quenching the reactive POCl₃. Under no circumstances should water or ice be added directly to the hot reaction mixture on a large scale. This would result in a violent, uncontrolled exothermic reaction and the release of large volumes of corrosive HCl gas. The protocol described below utilizes a controlled "reverse quench" by slowly adding the reaction mixture to a large, well-stirred, and cooled basic solution.

  • Off-Gassing: The reaction and quench steps liberate HCl gas. The entire procedure must be performed in a high-performance chemical fume hood, and for scales exceeding ~100g, the reaction vessel should be equipped with a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the acidic fumes.

  • Phosphorus Oxychloride (POCl₃) Handling: POCl₃ is highly corrosive, toxic, and reacts violently with water.[6][7][8] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[9][10] Ensure an eyewash station and safety shower are immediately accessible.[6][7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Part A: Precursor Synthesis cluster_main_reaction Part B: Vilsmeier-Haack Reaction (Scale-Up) cluster_workup Part C: Work-up & Purification A1 Acetylation: 3-Fluoroaniline + Acetic Anhydride A2 Isolate & Dry N-(3-fluorophenyl)acetamide A1->A2 B1 Prepare Cooling Bath (e.g., Ice/Salt) B3 Slowly Add POCl₃ (T < 10 °C) Formation of Vilsmeier Reagent B1->B3 B2 Charge DMF to Reactor B2->B3 B4 Add N-(3-fluorophenyl)acetamide B3->B4 B5 Heat to Reflux (85-90 °C, 4-6h) B4->B5 B6 Monitor Reaction by TLC B5->B6 C2 Controlled Reverse Quench: Slowly Add Reaction Mixture to Quench B6->C2 C1 Prepare Quench Solution (Ice + Na₂CO₃ Solution) C1->C2 C3 Extract with Organic Solvent (e.g., Ethyl Acetate) C2->C3 C4 Wash, Dry, & Concentrate C3->C4 C5 Purify by Recrystallization or Column Chromatography C4->C5 C6 Characterize Final Product (NMR, MS, MP) C5->C6

Caption: Scalable workflow for this compound synthesis.

Detailed Experimental Protocol (100g Scale)

Materials & Equipment
Reagent/MaterialGradeSupplierCAS No.
3-Fluoroaniline≥99%Sigma-Aldrich371-40-4
Acetic AnhydrideReagent GradeSigma-Aldrich108-24-7
Phosphorus Oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Sodium Carbonate (Na₂CO₃)AnhydrousFisher Scientific497-19-8
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
  • Equipment: 2L three-neck round-bottom flask, overhead mechanical stirrer, 500mL pressure-equalizing dropping funnel, reflux condenser with gas outlet to a scrubber, thermocouple, heating mantle, and a cooling bath.

Part A: Synthesis of N-(3-fluorophenyl)acetamide
  • To a 2L flask equipped with a mechanical stirrer, add 3-fluoroaniline (111.1 g, 1.0 mol).

  • Slowly add acetic anhydride (112.3 g, 1.1 mol, 1.1 eq) dropwise while stirring. The reaction is exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 1 hour until a thick white precipitate forms.

  • Add 500 mL of cold water to the mixture and continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 200 mL), and dry under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white solid. Yield: ~145-150 g (95-98%).

Part B: Vilsmeier-Haack Cyclization to this compound
  • Setup: Assemble the 2L three-neck flask with an overhead stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber containing 2M NaOH. Insert a thermocouple to monitor the internal temperature.

  • Vilsmeier Reagent Preparation: Charge anhydrous DMF (220 mL, 2.85 mol, 3.0 eq) into the flask and cool the vessel to 0-5 °C using an ice-salt bath.

  • Begin stirring and add POCl₃ (291.5 g, 1.90 mol, 2.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. This addition will take approximately 1-2 hours. A thick, pale-yellow slurry will form.

  • Reaction: Once the POCl₃ addition is complete, add the N-(3-fluorophenyl)acetamide (145.6 g, 0.95 mol, 1.0 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • After the addition, remove the cooling bath and heat the reaction mixture to 85-90 °C using a heating mantle.

  • Maintain the reaction at this temperature for 4-6 hours. The reaction mixture will become a darker, homogenous solution.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material.

Part C: Reaction Work-up and Purification
  • Quench Preparation: In a separate large vessel (e.g., 5L beaker or bucket), prepare a quench solution by mixing 2 kg of crushed ice with a solution of sodium carbonate (400 g) in 2L of water. Ensure this vessel is in a well-ventilated area or a walk-in fume hood.

  • Controlled Quench: After cooling the reaction mixture to room temperature, slowly and carefully add it to the vigorously stirred quench solution via a wide-bore tube or by pouring in a slow stream. This process is exothermic and will cause vigorous gas evolution (CO₂ and residual HCl). Maintain the quench solution temperature below 25 °C by adding more ice if needed.

  • After the addition is complete, stir the mixture for 1 hour. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product.

  • Expected Outcome: A white to light-tan crystalline solid.

Data Summary & Characterization

ParameterValue (for 100g Scale Example)
Starting MaterialN-(3-fluorophenyl)acetamide
Amount of Starting Material145.6 g (0.95 mol)
Key ReagentsPOCl₃ (2.0 eq), DMF (3.0 eq)
Reaction Temperature85-90 °C
Reaction Time4-6 hours
Expected Yield 120-135 g (70-79%)
Appearance White to light-tan solid
Melting Point 65-68 °C
Purity (by HPLC/GC) ≥98%
  • Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[11][12]

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of 2-Chloro-7-fluoroquinoline, a key intermediate in the synthesis of various pharmaceutical agents. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document outlines protocols for structural elucidation and purity assessment using a suite of modern analytical techniques. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Elemental Analysis. For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring that researchers can adapt and validate these methods for their specific needs. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical landscape for this important chemical entity.

Introduction

This compound is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN. Its structure makes it a valuable precursor in the synthesis of a variety of bioactive molecules, particularly in the development of novel pharmaceuticals. The precise characterization of this compound is paramount to ensure the identity, purity, and quality of the final drug product. Inadequate characterization can lead to impurities with altered pharmacological or toxicological profiles, posing a significant risk to patient safety.

This guide provides a multi-faceted analytical approach to the characterization of this compound, ensuring a comprehensive understanding of its chemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
CAS Number 445041-65-6[1][2]
Molecular Formula C₉H₅ClFN[2]
Molecular Weight 181.59 g/mol Calculated
Appearance Light yellow to yellow solid[1]
Storage 2-8°C[1]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, while ¹⁹F NMR is essential for confirming the presence and position of the fluorine atom.

Rationale for NMR Analysis

The quinoline ring system has a distinct set of aromatic protons and carbons. The substitution pattern of this compound will result in a unique set of chemical shifts and coupling constants. ¹H NMR will reveal the number of different types of protons and their neighboring protons. ¹³C NMR will identify all the carbon atoms in the molecule. ¹⁹F NMR is highly specific for the fluorine atom and its coupling to neighboring protons will be invaluable in confirming the 7-position of the fluorine substituent.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a series of doublets and doublets of doublets, characteristic of the substituted quinoline ring. The exact chemical shifts and coupling constants will depend on the solvent used.

Protocol for ¹H, ¹³C, and ¹⁹F NMR Analysis

Objective: To acquire high-resolution NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range for aromatic protons (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width appropriate for fluorine compounds.

    • Acquire the spectrum with proton decoupling to simplify the fluorine signal to a singlet, or without decoupling to observe H-F couplings.

    • Process the data as with the other nuclei.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Rationale for MS Analysis

MS provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, the presence of chlorine will result in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature. Fragmentation patterns can help to confirm the connectivity of the molecule.

Expected Mass Spectrum

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z 181, with a corresponding [M+2]⁺ peak at m/z 183 of approximately one-third the intensity. Common fragmentation pathways for quinolones include the loss of small molecules like HCN or Cl.

Protocol for GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, methanol)

  • GC-MS system with an EI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.

  • GC Method:

    • Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Examine the mass spectrum of this peak to identify the molecular ion and its isotopic pattern.

    • Analyze the fragmentation pattern to propose fragmentation pathways.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantifying impurities. A well-developed HPLC method is crucial for quality control.

Rationale for HPLC Analysis

A reversed-phase HPLC method will separate this compound from its potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. UV detection is suitable for this compound due to the chromophoric quinoline ring system.

Protocol for Reversed-Phase HPLC with UV Detection

Objective: To develop a stability-indicating HPLC method for the purity assessment of this compound.

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or phosphoric acid

  • HPLC system with a UV detector

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution.

    • Prepare the sample solution at the same concentration as the working standard.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Run a blank (diluent), the reference standard, and the sample.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor. For accurate quantification of specific impurities, individual reference standards are required.

Visualizations

General Analytical Workflow

G cluster_sample Sample Handling cluster_results Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR Structural ID MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS Molecular Weight ID HPLC HPLC-UV Dissolution->HPLC Purity Check GC GC-FID Dissolution->GC Purity Check EA Elemental Analysis Dissolution->EA Compositional Analysis Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight and Fragmentation MS->MolWeight Purity Purity and Impurity Profile HPLC->Purity GC->Purity ElementalComp Elemental Composition EA->ElementalComp

Caption: General workflow for the analytical characterization of this compound.

HPLC Method Development Logic

HPLC_Method_Dev start Start: Define Analytical Goal (Purity Assessment) col_select Column Selection (Reversed-Phase C18) start->col_select mob_phase Mobile Phase Selection (ACN/Water) start->mob_phase gradient Gradient Optimization col_select->gradient mob_phase->gradient detection Wavelength Selection (UV Scan) gradient->detection validation Method Validation (Specificity, Linearity, Accuracy) detection->validation end Final Method validation->end

Caption: Logical flow for developing a purity determination method using HPLC.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment ensures a high level of confidence in the quality of this important pharmaceutical intermediate. It is imperative that these methods are properly validated in the user's laboratory to ensure their suitability for the intended purpose.

References

Application Notes & Protocols: Biological Screening of 2-Chloro-7-fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Specifically, halogenated quinolines, such as 2-chloro-7-fluoroquinoline analogs, represent a promising chemical space for the discovery of novel therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and target binding affinity.

This guide provides a structured framework and detailed protocols for the initial biological screening of a library of this compound analogs. The primary objective is to efficiently identify "hit" compounds with significant activity in three key therapeutic areas: oncology, infectious disease, and kinase-mediated signaling pathways. The methodologies described herein are designed to be robust, reproducible, and serve as the foundation for a comprehensive hit-to-lead campaign.[2][3]

Strategic Screening Cascade

A tiered or cascaded screening approach is the most resource-efficient strategy. It begins with broad, high-throughput primary assays to identify active compounds (hits). These initial hits are then subjected to more specific secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and evaluate their selectivity and potential for toxicity.

// Connections Compound_Library -> {Primary_Cytotoxicity, Primary_Antimicrobial, Primary_Kinase} [label="Single High Concentration"]; Primary_Cytotoxicity -> Dose_Response_Cancer [label="Confirmed Hits"]; Primary_Antimicrobial -> MIC_Determination [label="Confirmed Hits"]; Primary_Kinase -> Dose_Response_Kinase [label="Confirmed Hits"]; Dose_Response_Cancer -> {Mechanism_Assay, Selectivity_Assay} [label="Potent Compounds"]; MIC_Determination -> Spectrum_Assay; Dose_Response_Kinase -> Kinase_Panel; {Mechanism_Assay, Selectivity_Assay, Spectrum_Assay, Kinase_Panel} -> Hit_to_Lead [label="Validated Hits"]; }

Caption: High-level workflow for screening this compound analogs.

Anticancer Activity Screening Protocols

Quinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms to halt cancer cell proliferation and induce cell death.[4] The initial and most fundamental step is to assess the general cytotoxicity of the analogs against a panel of cancer cell lines.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a foundational, colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[1] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[5][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration may range from 0.1 to 100 µM. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is the 100% viability control.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Blank Control: Include wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[1]

Antimicrobial Activity Screening Protocols

The emergence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial or antifungal properties.[9] Quinolones and fluoroquinolones are well-established classes of antibiotics, making this analog series a prime candidate for screening.[10][11]

Protocol 4.1: Agar Well Diffusion Assay

This method is a simple, preliminary technique to screen for antimicrobial activity.[12] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism.[9][13] The presence of a "zone of inhibition" (a clear area where the microorganism cannot grow) indicates antimicrobial activity.[12]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Plate Preparation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13][15]

  • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.[12][15]

  • Compound Application:

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into a designated well.

    • Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin) to another well.[14]

    • Negative Control: Add the solvent used to dissolve the compounds (e.g., DMSO) to a third well to ensure it has no intrinsic antimicrobial activity.[13]

  • Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the compounds to diffuse into the agar.[12]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16]

  • Data Analysis: Measure the diameter (in mm) of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity at that concentration.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing activity in the diffusion assay, the Broth Microdilution method is used to quantify their potency by determining the MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

// Connections A -> B; B -> E; C -> E; D -> E; E -> F; }

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum in broth, no compound) and a negative/sterility control (broth only).[14]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first well that remains clear).[14]

Kinase Inhibition Screening Protocol

Many quinoline-based drugs exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling. An in vitro kinase assay can determine if the analogs directly inhibit the activity of a specific kinase.

Protocol 5.1: In Vitro Kinase Assay

This protocol describes a general method to test for kinase inhibition, which can be adapted for specific kinases of interest (e.g., EGFR, VEGFR). The principle involves incubating the kinase, a substrate, and ATP, and then measuring the amount of phosphorylated substrate produced.[17][18][19]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the following in a kinase buffer:

    • The specific recombinant kinase enzyme.

    • The corresponding substrate (e.g., a specific peptide).

    • The test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and ATP.[17] Often, radioactively labeled ATP (³²P-ATP) is used for easy detection.[20]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution like SDS loading dye.[17][19]

  • Separation and Detection:

    • Separate the phosphorylated substrate from the unreacted ATP. This is commonly done using SDS-PAGE gel electrophoresis.[17][18]

    • Visualize and quantify the amount of phosphorylated substrate. If using ³²P-ATP, this can be done via autoradiography or phosphorimaging.[20][21]

  • Data Analysis: Compare the phosphorylation signal in the presence of the test compound to a no-compound control. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Hit Validation

All quantitative data should be summarized in a structured format for easy comparison and decision-making.

Table 1: Summary of Anticancer Screening Data
Compound IDTarget Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)
QF-001MCF-7 (Breast)5.2>10
QF-002MCF-7 (Breast)15.82.1
QF-003A549 (Lung)2.7>20
............
Table 2: Summary of Antimicrobial Screening Data
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
QF-001>64>64
QF-004432
QF-005864
.........

Following primary screening and dose-response analysis, the most promising compounds ("hits") must be validated. Hit validation is the process of confirming the compound-target interaction and ensuring the activity is reproducible and not an artifact of the assay system.[3][22] This phase transitions the project from hit-finding to the more involved "Hit-to-Lead" and "Lead Optimization" stages, where the chemical structure is iteratively modified to improve potency, selectivity, and drug-like properties.[2][23][24]

References

The Strategic Application of 2-Chloro-7-fluoroquinoline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of 2-Chloro-7-fluoroquinoline as a pivotal building block in contemporary materials science. While historically, the broader class of fluoroquinolones has been the subject of extensive pharmaceutical research, the unique electronic and steric properties of the this compound isomer position it as a highly valuable precursor for the synthesis of bespoke organic functional materials. This document provides a comprehensive overview of its utility, focusing on its application in the development of materials for Organic Light-Emitting Diodes (OLEDs). We will explore the synthetic rationale, provide detailed experimental protocols for its functionalization via palladium-catalyzed cross-coupling reactions, and present representative data on the photophysical properties of the resulting derivatives.

Introduction: The Quinoline Scaffold in Material Design

Quinoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have found extensive use in organic electronics due to their excellent thermal stability and inherent electron-deficient nature.[1][2] This electron deficiency makes them prime candidates for use as electron-transporting materials (ETMs) and host materials in OLED devices, facilitating the efficient injection and movement of electrons to the emissive layer.[1][3]

The strategic placement of halogen atoms on the quinoline core is a powerful tool for tuning the optoelectronic properties of the resulting materials. The introduction of a fluorine atom at the 7-position enhances the electron-accepting properties of the molecule, while the chlorine atom at the 2-position serves as a versatile reactive handle for introducing a wide array of functional groups through cross-coupling reactions.[4][5] This dual-halogenation pattern in this compound offers a unique combination of electronic modulation and synthetic accessibility, making it an exemplary precursor for novel organic semiconductors.

Rationale for this compound in OLED Materials

The design of high-performance OLED materials hinges on the precise control of molecular structure to achieve desired electronic and photophysical properties. This compound offers several distinct advantages as a foundational building block:

  • Tunable Electronic Properties: The electron-withdrawing nature of both the fluorine and the quinoline nitrogen atom lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is a critical feature for efficient electron injection from the cathode in an OLED. The chlorine atom, while also electron-withdrawing, primarily acts as a reactive site.

  • Synthetic Versatility: The chlorine atom at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions than a fluorine atom, allowing for selective functionalization.[4] This enables the facile introduction of various aryl, heteroaryl, or amino groups to create a diverse library of materials with tailored properties.

  • Enhanced Thermal and Morphological Stability: The rigid, planar structure of the quinoline core contributes to high thermal stability and good film-forming properties in the resulting materials, which are essential for the longevity and reliability of OLED devices.[1]

Synthetic Pathways and Protocols

The true potential of this compound is realized through its conversion into more complex, functional molecules. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy.[6][7][8] Below, we provide detailed, exemplary protocols for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

General Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction starting from 3-fluoroaniline.[9]

Protocol 1: Synthesis of a 2-Aryl-7-fluoroquinoline via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a common structural motif in OLED host and emissive materials, by coupling this compound with an arylboronic acid.[7][10]

Objective: To synthesize 2-(Naphthalen-2-yl)-7-fluoroquinoline.

Materials:

  • This compound (1.0 eq)

  • Naphthalen-2-ylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tricyclohexylphosphine (PCy₃, 0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Anhydrous Toluene

  • Anhydrous Isopropanol

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, naphthalen-2-ylboronic acid, and potassium phosphate.

  • Solvent Addition: Add anhydrous toluene and isopropanol in a 4:1 ratio.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Palladium(II) acetate and tricyclohexylphosphine in a small amount of anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(Naphthalen-2-yl)-7-fluoroquinoline.

Causality: The choice of a bulky, electron-rich phosphine ligand like PCy₃ is crucial for activating the relatively inert C-Cl bond for oxidative addition to the palladium center.[11] The use of a phosphate base is standard for Suzuki couplings and facilitates the transmetalation step.[10]

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: This compound Naphthalen-2-ylboronic acid K₃PO₄ prep2 Add Solvents: Toluene & Isopropanol prep1->prep2 prep3 Prepare Catalyst: Pd(OAc)₂ + PCy₃ prep2->prep3 react1 Add Catalyst to Reactants prep3->react1 react2 Heat to 80-100 °C react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool and Dilute react3->workup1 workup2 Aqueous Wash workup1->workup2 purify1 Column Chromatography workup2->purify1 product Pure 2-Aryl-7-fluoroquinoline purify1->product Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Amido_complex L₂Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex HNR₂ Amine_Coord Amine Coordination Deprot Deprotonation (Base) Amido_complex->Pd0 Ar-NR₂ Reduct_Elim Reductive Elimination lab1 Oxidative Addition lab2 Amine Coordination & Deprotonation lab3 Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-7-fluoroquinoline. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure you can achieve the highest possible yields and purity.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of fluoroquinolone antibiotics.[1][2][3] The successful and high-yield synthesis of this scaffold is therefore of significant interest. The most prevalent synthetic strategies involve the construction of the quinoline core followed by a chlorination step. Common routes include the Gould-Jacobs reaction and the Vilsmeier-Haack reaction, each with its own set of advantages and potential pitfalls.[4][5][6]

This guide will focus on troubleshooting the common multi-step synthesis starting from 3-fluoroaniline, proceeding through a Gould-Jacobs-type reaction to form the quinolin-4-one intermediate, followed by chlorination.

Troubleshooting Guide: A Question & Answer Approach

Part 1: Formation of the Quinolone Core (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives.[4][5][7] It typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[7][8]

Q1: My initial condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the cause?

A1:

  • Purity of Reactants: Ensure both 3-fluoroaniline and DEEM are of high purity. Impurities in the aniline can inhibit the initial nucleophilic attack. Consider distillation or recrystallization of the starting materials if purity is questionable.

  • Reaction Conditions: While the condensation can often be performed neat, gentle heating (e.g., 100-120 °C) can facilitate the reaction.[9] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and prevent the formation of side products.

  • Stoichiometry: A slight excess of DEEM (1.05-1.1 equivalents) can help drive the reaction to completion.

Q2: The thermal cyclization of the anilinomethylenemalonate intermediate is resulting in a low yield of 7-fluoro-4-hydroxyquinoline. What factors should I investigate?

A2:

  • Insufficient Temperature: The cyclization step requires high temperatures, typically in the range of 250-260 °C.[7][8] The use of a high-boiling point solvent is crucial for maintaining a consistent and sufficiently high temperature.

  • Choice of Solvent: Diphenyl ether or Dowtherm A are commonly used high-boiling solvents that can significantly improve cyclization yields, often up to 95%.[8] Mineral oil is another, more economical, alternative.[8]

  • Reaction Time: The reaction time at high temperature is critical. Insufficient time will lead to incomplete cyclization, while prolonged heating can cause decomposition of the product.[8] Monitor the reaction progress to find the optimal duration.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may occur at high temperatures.

Q3: I am observing the formation of regioisomers during the cyclization step. How can I improve the regioselectivity for the desired 7-fluoro isomer?

A3: The cyclization of the intermediate derived from 3-fluoroaniline can potentially occur at either of the two positions ortho to the amino group, leading to the formation of both 5-fluoro and 7-fluoro isomers.

  • Electronic Effects: The fluorine atom at the meta-position of the aniline is an electron-withdrawing group, which deactivates the ortho-positions. However, the directing effect is not always perfectly selective.

  • Steric Hindrance: While less of a factor with a fluorine substituent, steric bulk on the aniline ring can influence the direction of cyclization.

  • Solvent Effects: The choice of high-boiling solvent can sometimes influence the ratio of regioisomers. It may be worthwhile to screen different solvents (e.g., diphenyl ether vs. Dowtherm A) to see if the regioselectivity improves.

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization will be necessary to isolate the desired 7-fluoro-4-hydroxyquinoline.

Experimental Workflow: Gould-Jacobs Reaction

Gould-Jacobs Reaction 3-Fluoroaniline 3-Fluoroaniline Intermediate Anilinomethylenemalonate Intermediate 3-Fluoroaniline->Intermediate Condensation (100-120 °C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product_1 7-Fluoro-4-hydroxyquinoline Intermediate->Product_1 Thermal Cyclization (250-260 °C, Diphenyl Ether) Chlorination Product_1 7-Fluoro-4-hydroxyquinoline Chlorination Chlorination with POCl₃ (Reflux) Product_1->Chlorination Workup Aqueous Work-up (Ice, Neutralization) Chlorination->Workup Final_Product This compound Workup->Final_Product

References

Technical Support Center: Purification of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-7-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this and structurally similar heterocyclic compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt these methods to your specific needs.

Core Concept: The Challenge of Purifying Basic Heterocycles on Silica Gel

The primary difficulty in purifying quinoline derivatives like this compound via standard column chromatography stems from a fundamental acid-base interaction. The stationary phase, silica gel, is inherently acidic due to the presence of surface silanol groups (Si-OH). The quinoline core contains a basic nitrogen atom. This interaction leads to strong, non-ideal binding, which manifests as several common purification problems. Understanding this core concept is the first step to overcoming them.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A: Standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, due to the basicity of the quinoline nitrogen, it often requires modification or deactivation to achieve good results. For particularly sensitive reactions or difficult separations, alternative stationary phases like neutral or basic alumina can be excellent substitutes.[1][2][3]

Q2: How do I select an appropriate mobile phase (eluent)?

A: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, while maximizing the separation from impurities.[1] Common starting solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).

Q3: What is the purpose of adding triethylamine (TEA) to the mobile phase?

A: Adding a small amount of a basic modifier like triethylamine (typically 0.5-2% v/v) is a critical technique to mitigate issues like peak tailing.[2] The TEA acts as a competitive base, binding to the acidic silanol sites on the silica gel surface. This effectively "masks" these sites, preventing the basic nitrogen of your quinoline from interacting too strongly, which results in sharper peaks and better separation.[1]

Q4: Can this compound decompose on silica gel?

A: Yes, some quinoline derivatives can be sensitive to the acidic environment of silica gel, leading to degradation and lower yields.[1][3] If you observe unexpected spots on your TLC plate after spotting your crude material or have consistently low recovery, acid-catalyzed decomposition may be the cause.

Q5: Is reversed-phase chromatography a viable alternative?

A: Absolutely. If the compound and its impurities possess sufficient hydrophobicity, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase and polar mobile phases like water/acetonitrile or water/methanol) can be a powerful alternative.[1][2] This method avoids the issues associated with acidic silica gel entirely.

Troubleshooting Guide: Common Problems & Field-Tested Solutions

Issue 1: Severe Peak Tailing or Streaking
  • You Observe: On your TLC plate or during column elution, the spot/peak corresponding to your product is not round or symmetrical but appears as a long streak or "tail." This leads to poor resolution and cross-contamination of fractions.

  • Underlying Cause: This is the classic symptom of the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.[2] The molecule "sticks" to the active sites and elutes slowly and unevenly.

  • Solutions:

    • Incorporate a Basic Modifier: Add 0.5-2% triethylamine (TEA) or pyridine to your pre-determined mobile phase. This is the most common and effective solution.[2] You should observe an immediate improvement in spot/peak shape on TLC.

    • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina. Alumina's surface chemistry is different and can provide better peak shapes for basic compounds without requiring a mobile phase modifier.[1][2]

    • Consider a Different Solvent System: Sometimes, using a more polar or protic solvent like methanol (as part of a DCM/MeOH system) can help to disrupt the problematic interactions, though this may also alter the elution order of your compounds.

Issue 2: Low Recovery or Suspected On-Column Decomposition
  • You Observe: The total mass of material recovered after chromatography is significantly lower than the starting crude mass, even after accounting for impurities. You may also see new, unexpected spots in your eluted fractions that were not in the initial crude mixture.

  • Underlying Cause: The acidic surface of the silica gel can catalyze the degradation of sensitive quinoline derivatives.[3] The longer the compound remains on the column, the greater the potential for decomposition.

  • Solutions:

    • Deactivate the Silica Gel: Before loading your sample, pre-flush the packed column with 2-3 column volumes of your initial, low-polarity eluent containing 1-3% TEA.[1] This neutralizes the most active acidic sites. Then, switch back to the TEA-free eluent to remove excess base before loading the sample.

    • Work Quickly: Minimize the time the compound spends on the column. Use slightly higher pressure to increase the flow rate and run the column as efficiently as possible.[2]

    • Run at Lower Temperatures: If practical, performing the chromatography in a cold room can help slow the rate of decomposition.[2]

    • Switch to an Inert Stationary Phase: As mentioned, neutral alumina or a C18 reversed-phase column are excellent alternatives to avoid acidic conditions.[1]

Issue 3: Compound Will Not Elute from the Column
  • You Observe: You have run a large volume of increasingly polar mobile phase, and your target compound has still not eluted.

  • Underlying Cause: The compound is irreversibly adsorbed to the silica gel, or the chosen mobile phase is simply not polar enough to displace it from the stationary phase. This is an extreme case of the acid-base interaction.[4]

  • Solutions:

    • Confirm Your Solvent System: Double-check that you prepared the mobile phase correctly and did not accidentally reverse the polar and non-polar components.[3]

    • Drastic Polarity Increase (Step Gradient): If a shallow gradient is not working, try flushing the column with a much stronger solvent system, such as 5-10% methanol in DCM, potentially with 1% TEA added.[4] This is often sufficient to elute even very tightly bound compounds.

    • Check Compound Stability: It is possible the compound degraded entirely on the column and will never elute.[3] You can test for this by taking a small amount of your crude material, mixing it with silica gel in a vial with your eluent, and analyzing the liquid portion by TLC after an hour to see if the product spot has disappeared.

Issue 4: Poor Separation from a Close-Running Impurity
  • You Observe: Two spots on the TLC have very similar Rf values, and during column chromatography, the fractions contain a mixture of your product and the impurity.

  • Underlying Cause: The chosen mobile phase does not provide adequate selectivity (differential partitioning) between the two compounds.

  • Solutions:

    • Re-optimize the Mobile Phase: Test a wider variety of solvent systems with TLC. Try to incorporate solvents from different classes (e.g., ethers like MTBE, esters like ethyl acetate, chlorinated solvents like DCM, or alcohols like isopropanol) to alter the selectivity. The goal is to maximize the ΔRf.

    • Use a Shallow Gradient: A slow, shallow gradient during elution provides more "time" for the separation to occur on the column, often resolving compounds that co-elute under isocratic (constant solvent) conditions.[3]

    • Improve Column Packing and Loading: Ensure your column is packed uniformly without air bubbles. Load your sample in the minimum possible volume of solvent and as a tight, concentrated band at the top of the column. A wide sample band is a common cause of poor resolution.

Experimental Protocols & Data

Protocol 1: Standard Purification of this compound
  • TLC Analysis: Dissolve a small sample of the crude material in DCM. Spot on a silica gel TLC plate and develop in various ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7). Repeat with a second system like DCM/methanol (e.g., 99:1, 98:2). Finally, test the best system with and without the addition of 0.5% TEA to observe the effect on peak shape. Select the system giving a product Rf of ~0.25 with sharp spots.

  • Column Preparation: Dry pack a glass column with an appropriate amount of silica gel (typically 50-100 times the mass of your crude material). Wet the silica by flushing with your starting, low-polarity eluent (e.g., 5% ethyl acetate in hexanes + 0.5% TEA).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Add a small amount of silica gel (~1-2x the mass of your crude) to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column, creating a uniform layer. This "dry loading" technique prevents band broadening.

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor their contents by TLC. If using a gradient, slowly and systematically increase the percentage of the more polar solvent.

  • Fraction Analysis & Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. The TEA will also be removed under vacuum.

Data Summary Table
ParameterRecommended Value/SystemRationale & Notes
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective. Requires basic modifier.
Alternative Phase Neutral Alumina (Brockmann I)Recommended for acid-sensitive compounds or severe tailing issues.
Mobile Phase A Ethyl Acetate / HexanesGood starting point for many organic compounds.
Mobile Phase B Methanol / DichloromethaneUseful for more polar compounds.
Basic Modifier Triethylamine (TEA)0.5-2% (v/v). Masks acidic silanol sites to prevent tailing.
Target Rf (TLC) 0.2 - 0.3Provides optimal resolution and reasonable elution time on the column.
Sample Loading Dry LoadingEnsures a narrow sample band, maximizing separation efficiency.
Safety & Handling

Always consult the Safety Data Sheet (SDS) before handling this compound.[5]

Hazard CategoryPrecaution
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin/Eye Contact Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Workflow Visualizations

Purification_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent Screening) Select Select System (Rf ≈ 0.25, with 0.5% TEA) TLC->Select Prep Prepare Column & Eluent Select->Prep Load Dry Load Sample Prep->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Product

Caption: Standard workflow for column chromatography purification.

Troubleshooting_Tree Problem Problem Observed? Tailing Peak Tailing / Streaking Problem->Tailing Yes LowYield Low Yield / Decomposition Problem->LowYield Yes NoElution Compound Stuck Problem->NoElution Yes Sol_Tailing1 Add 0.5-2% TEA to Eluent Tailing->Sol_Tailing1 Cause: Acidic Silica Sol_Tailing2 Switch to Neutral Alumina Tailing->Sol_Tailing2 Cause: Acidic Silica Sol_Yield1 Deactivate Silica with Base LowYield->Sol_Yield1 Cause: Acid Sensitivity Sol_Yield2 Work Faster / Use Alumina LowYield->Sol_Yield2 Cause: Acid Sensitivity Sol_Elute1 Use Step Gradient (e.g., 10% MeOH/DCM) NoElution->Sol_Elute1 Cause: Strong Adsorption Sol_Elute2 Verify Compound Stability NoElution->Sol_Elute2 Cause: Strong Adsorption

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-Chloro-7-fluoroquinoline. As a crucial building block in the development of pharmaceuticals, particularly fluoroquinolone antibiotics, mastering its synthesis is essential.[1][2] The predominant synthetic route is the Vilsmeier-Haack reaction, a powerful method for the cyclization and formylation of activated aromatic systems.[3] However, this reaction is notoriously sensitive to stoichiometry, temperature, and workup conditions, often leading to a range of side reactions that can complicate purification and reduce yields. This document is designed to address these challenges head-on, providing both mechanistic explanations and field-proven solutions.

Section 1: The Synthetic Pathway and Its Pitfalls

The synthesis of this compound typically begins with the acylation of 4-fluoroaniline to form N-(4-fluorophenyl)acetamide (4-fluoroacetanilide). This intermediate then undergoes an intramolecular cyclization reaction mediated by the Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The resulting electrophilic species attacks the aromatic ring, leading to cyclization and subsequent chlorination to yield the target molecule.

The following workflow diagram illustrates the primary reaction pathway and highlights the critical junctures where side reactions can occur.

G cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Step 3: Aqueous Workup & Isolation A 4-Fluoroaniline B N-(4-fluorophenyl)acetamide (4-Fluoroacetanilide) A->B Acetic Anhydride D This compound (Desired Product) B->D Cyclization & Chlorination E Side Product: Tarry Polymers B->E Harsh Conditions (High Temp / Long Time) C Vilsmeier Reagent (POCl₃ + DMF) C->B F Protonated Quinolinium Salt (Water Soluble) D->F Acidic Quench (HCl) G Side Product: 7-Fluoro-2-hydroxyquinoline D->G Strong Base (e.g., NaOH) or Prolonged Basic Workup H Final Isolated Product F->H Basification (e.g., NaHCO₃)

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Problem Summary Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Incorrect reagent stoichiometry.1. Increase reaction time/temperature moderately; monitor by TLC. 2. Ensure complete basification to precipitate the product. 3. Use an excess of POCl₃ (e.g., 4-12 molar equivalents).
Dark, Tarry Mixture Excessive heating or prolonged reaction time.Maintain strict temperature control (e.g., 80-90°C) and monitor the reaction to avoid over-running.[3][4]
Product Contamination with Hydrolyzed Byproduct The 2-chloro group is susceptible to nucleophilic substitution by hydroxide during workup.Use a milder base like sodium bicarbonate (NaHCO₃) for neutralization and avoid strongly basic conditions (e.g., pH > 9).[4][5]
No Precipitate After Quenching The quinoline nitrogen is protonated in the acidic reaction mixture, forming a water-soluble quinolinium salt.Carefully add a base (e.g., NaHCO₃ or NaOH solution) to the cold aqueous mixture until it is neutral or slightly basic (pH 7-8) to precipitate the free base product.[5]
Q1: I performed the Vilsmeier-Haack reaction, but after quenching on ice, no precipitate formed and I couldn't extract anything into my organic solvent. What happened to my product?

A1: This is a classic issue in quinoline synthesis and is almost always related to the pH of the workup solution. The Vilsmeier-Haack reaction generates a substantial amount of hydrochloric acid as a byproduct of POCl₃ hydrolysis.[5] The nitrogen atom in the quinoline ring is basic and will be readily protonated in this acidic environment to form a quinolinium salt. This salt is highly polar and therefore soluble in water.

Causality: Your product is likely dissolved in the aqueous layer as the hydrochloride salt. Without neutralization, it will not precipitate or partition into a non-polar organic solvent.

Solution Protocol:

  • Cooling: Ensure your quenched reaction mixture is kept cold in an ice bath to manage the heat from neutralization.

  • Basification: Slowly add a saturated solution of a base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with vigorous stirring.[5]

  • Monitoring: Continuously monitor the pH of the aqueous layer. You should see the product begin to precipitate as the solution approaches neutral (pH 7-8).

  • Isolation: Once precipitation is complete, the solid can be collected by filtration, washed with cold water, and dried. Alternatively, the neutralized mixture can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

Q2: My reaction mixture turned into a dark brown or black tar, making isolation impossible. How can I prevent this?

A2: The formation of dark, tarry side products is a common consequence of harsh reaction conditions.[4] The Vilsmeier-Haack reaction involves highly reactive electrophilic intermediates. If the temperature is too high or the reaction is allowed to proceed for too long, these intermediates can lead to polymerization and decomposition of both the starting material and the product.

Causality: High thermal energy promotes undesired side reactions and degradation pathways over the desired intramolecular cyclization.

Preventative Measures:

  • Temperature Control: The reaction should be heated carefully. A typical temperature range is 80-90°C.[3] Use an oil bath and a thermometer to maintain a consistent temperature. Avoid aggressive, uncontrolled heating.

  • Reaction Monitoring: Do not simply run the reaction for a fixed amount of time. Monitor its progress using Thin Layer Chromatography (TLC). Once the starting acetanilide spot has been consumed, the reaction should be cooled and worked up promptly.

  • Reagent Purity: Ensure the DMF is anhydrous and the POCl₃ is of good quality. Impurities can sometimes initiate polymerization.

Q3: My final product is contaminated with a significant impurity that has a lower Rf on TLC. NMR analysis suggests it's 7-fluoro-2-hydroxyquinoline. How did this form?

A3: The 2-chloro group on the quinoline ring is activated towards nucleophilic aromatic substitution. During the workup, if the conditions are too basic (high pH) or if the product is exposed to a basic aqueous solution for an extended period, the chloride can be displaced by a hydroxide ion to form the corresponding 2-hydroxyquinoline (which exists in its more stable 2-quinolone tautomer).

Causality: The electron-withdrawing nature of the quinoline nitrogen makes the C2 position electron-deficient and thus susceptible to attack by nucleophiles like OH⁻.

Mitigation Strategy:

  • Controlled Basification: When neutralizing the reaction mixture, use a milder base such as sodium bicarbonate (NaHCO₃) and aim for a final pH of 7-8.[4] While NaOH can be used, it should be dilute and added slowly while monitoring the pH to avoid overshooting into a strongly basic regime (pH > 10).[5]

  • Minimize Contact Time: Perform the basic workup efficiently. Do not leave the product sitting in a basic aqueous solution for long periods.

  • Temperature: Keep the mixture cold during neutralization to slow the rate of the unwanted substitution reaction.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of 4-fluoroacetanilide to DMF and POCl₃?

    • A1: While the acetanilide is the limiting reagent (1 equivalent), both DMF and POCl₃ are used in excess. DMF often serves as both a reagent and a solvent. A significant excess of POCl₃ is crucial for driving the reaction to completion. Ratios can vary, but a common starting point is using 4 to 12 molar equivalents of POCl₃ relative to the acetanilide. The optimal ratio may require empirical determination for your specific scale and setup.

  • Q2: Why is the order of addition for the Vilsmeier-Haack reagents important?

    • A2: The Vilsmeier reagent is typically pre-formed by adding POCl₃ dropwise to ice-cold DMF.[6] This exothermic reaction needs to be controlled. The acetanilide is then added to this pre-formed reagent. Adding the reagents in the wrong order can lead to poor formation of the reactive species and a host of side reactions.

  • Q3: What is the best way to purify the crude this compound?

    • A3: The choice of purification depends on the nature and quantity of the impurities.

      • Recrystallization: If the primary impurity is the hydrolyzed 2-hydroxyquinoline or minor colored tars, recrystallization is often effective. Solvents like ethanol, isopropanol, or toluene can be good candidates.

      • Column Chromatography: If the product is heavily contaminated with multiple byproducts of similar polarity, silica gel column chromatography is necessary. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective.[5]

Section 4: Reference Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Synthesis of this compound via Vilsmeier-Haack Cyclization

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[7][8] This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

Step 2: Cyclization Reaction

  • Add N-(4-fluorophenyl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent at room temperature.

  • Once the addition is complete, heat the reaction mixture to 85-90 °C using an oil bath.

  • Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material.

Step 3: Workup and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.

  • Once the quench is complete, cool the resulting acidic solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with continuous stirring until the pH of the solution is between 7 and 8. A precipitate should form.

  • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Step 4: Purification

  • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by performing column chromatography on silica gel.

References

Technical Support Center: Optimization of 2-Chloro-7-fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the efficiency and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent and industrially scalable method for synthesizing 2-chloroquinolines is a two-step process. First, an appropriately substituted aniline (in this case, 4-fluoroaniline) is used to create an N-arylacetamide intermediate. This intermediate then undergoes a Vilsmeier-Haack cyclization reaction to form a quinolinone (or hydroxyquinoline) ring system.[1] The final step is the chlorination of the quinolinone intermediate, typically using an agent like phosphorus oxychloride (POCl₃), to yield the desired this compound.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for the cyclization step?

The Vilsmeier-Haack reaction is highly efficient for constructing the quinoline core.[2] It utilizes a Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a chlorinating agent (like POCl₃ or PCl₅). This approach is often regioselective and can be performed in a one-pot manner, making it convenient and cost-effective for producing functionalized quinolines.[1]

Q3: What are the most critical safety precautions when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Reactions involving POCl₃ should be equipped with a gas trap to neutralize the HCl gas produced.

Q4: How can I effectively monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting quinolinone intermediate and the 2-chloroquinoline product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Final Product
Potential Cause Diagnostic Check Recommended Solution
Inefficient Vilsmeier Reagent Formation Analyze the purity and dryness of your DMF and POCl₃. Water contamination will decompose the reagent.Ensure all reagents and glassware are thoroughly dried. Use freshly distilled or anhydrous grade DMF and POCl₃.
Poor Cyclization of the Acetanilide Intermediate Review the reaction temperature and time for the Vilsmeier-Haack step. Electron-withdrawing groups (like fluorine) on the aniline ring can make cyclization more difficult.Increase the reaction temperature (typically to 80-100°C) and extend the reaction time. The molar ratio of the Vilsmeier reagent to the acetanilide may also need to be optimized; an excess of the reagent is often required.
Incomplete Chlorination of the Quinolinone Intermediate Check your TLC plate for a persistent spot corresponding to the 7-fluoro-4-hydroxy-2-quinolone starting material.Add an additional equivalent of POCl₃ to the reaction mixture. The presence of a tertiary amine base (e.g., N,N-dimethylaniline) can sometimes catalyze the chlorination.[3]
Product Loss During Workup The product can be sensitive to highly basic or acidic conditions during quenching.Quench the reaction mixture carefully by pouring it slowly onto crushed ice. This hydrolyzes the excess POCl₃. Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate.
Problem 2: Formation of Dark, Tarry Side Products
Potential Cause Diagnostic Check Recommended Solution
Reaction Temperature is Too High Observe the reaction mixture. Charring or darkening often indicates decomposition at elevated temperatures.Maintain strict temperature control, especially during the initial addition of POCl₃ to DMF, which should be done at 0-5°C. For the cyclization, increase the temperature gradually to the target (e.g., 90°C).
Excessive Reaction Time Monitor the reaction by TLC. Allowing the reaction to proceed long after the starting material is consumed can lead to side reactions and decomposition.Once TLC indicates the reaction is complete, proceed with the workup without unnecessary delay.
Impure Starting Materials Use NMR or another analytical technique to confirm the purity of the starting 4-fluoroacetanilide.Recrystallize or purify the starting materials if they are found to be impure.
Problem 3: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Co-eluting Impurities The product and impurities may have similar polarities, making separation by column chromatography difficult.Try different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is often an effective final purification step.
Residual DMF The high boiling point of DMF can make it difficult to remove under reduced pressure.After aqueous workup, wash the organic layer multiple times with water or a brine solution to remove residual DMF.
Formation of Phosphorylated Byproducts These byproducts can complicate purification.A careful aqueous workup is crucial. Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities.[4]

Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound based on the Vilsmeier-Haack reaction.

Step 1: Synthesis of 7-Fluoro-1H-quinolin-4-one
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Add 4-fluoroacetanilide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Cyclization: After the addition is complete, gradually heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain 7-Fluoro-1H-quinolin-4-one.

Step 2: Chlorination to this compound
  • Reaction Setup: To the crude 7-Fluoro-1H-quinolin-4-one (1 equivalent) from the previous step, add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Chlorination: Heat the mixture to reflux (around 110°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Workup: Cautiously pour the residual mixture onto crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide solution, until it is slightly alkaline.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Visualizations

Troubleshooting Workflow for Low Yield

G start Problem: Low or No Yield check_reagents Check Reagent Quality (Anhydrous DMF/POCl3?) start->check_reagents Purity Issue? check_conditions Review Reaction Conditions (Temp? Time?) start->check_conditions Process Issue? check_workup Analyze Workup Procedure (Product Loss?) start->check_workup Isolation Issue? sol_reagents Solution: Use fresh, anhydrous reagents. Dry all glassware. check_reagents->sol_reagents incomplete_cyclo Incomplete Cyclization? check_conditions->incomplete_cyclo incomplete_chloro Incomplete Chlorination? check_conditions->incomplete_chloro sol_workup Solution: Careful quenching on ice. Prompt extraction. check_workup->sol_workup sol_conditions Solution: Increase temperature (90-100°C). Increase molar ratio of Vilsmeier reagent. sol_chlorination Solution: Add more POCl3. Consider a catalyst. incomplete_cyclo->sol_conditions incomplete_chloro->sol_chlorination

Caption: Troubleshooting flowchart for low yield synthesis.

References

Technical Support Center: 2-Chloro-7-fluoroquinoline - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-7-fluoroquinoline is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional molecules. The integrity of this starting material is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth technical information, field-proven best practices, and troubleshooting advice regarding the stability and storage of this compound. Due to the limited availability of specific public stability data for this exact molecule[1], this guide synthesizes information from its material safety data sheets, fundamental chemical principles, and stability data from the broader class of structurally related fluoroquinolone compounds.

Section 1: Compound Profile & Recommended Storage Summary

To ensure the longevity and purity of this compound, adherence to proper storage conditions is essential. The following tables summarize its key properties and our recommended storage parameters.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 445041-65-6[2]
Molecular Formula C₉H₅ClFN[2][3]
Molecular Weight 181.59 g/mol [2]
Purity (Typical) ≥98%
Appearance Off-white to light yellow solid

Table 2: Recommended Storage Conditions

ConditionShort-Term (1-4 weeks)Long-Term (>4 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Lower temperatures significantly slow the rate of potential degradation pathways. Studies on related quinolones show increased stability at reduced temperatures[4][5].
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Minimizes risk of slow oxidation or reaction with atmospheric moisture.
Light Store in amber vial/protect from lightStore in amber vial/protect from lightThe quinoline core is known to be photosensitive, and light can induce photolytic degradation[6].
Container Tightly sealed, chemically resistant vialTightly sealed, chemically resistant vialPrevents contamination and sublimation. A tightly-closed container is a standard recommendation for safe storage[7].

Section 2: Frequently Asked Questions (FAQs) on Storage & Stability

Q1: What are the primary factors that can cause this compound to degrade?

A: Based on its structure—a halogenated quinoline—the primary degradation factors are:

  • Light (Photodegradation): The aromatic quinoline ring system can absorb UV light, leading to photolytic decomposition. This is a well-documented degradation pathway for the broader fluoroquinolone class[6].

  • Temperature: As with most chemical reagents, elevated temperatures will accelerate degradation kinetics.

  • Reactive Chemicals: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible. While specific data is unavailable[1], this is a standard precaution for heterocyclic compounds.

  • Atmospheric Exposure: Prolonged exposure to air and moisture can introduce contaminants and potentially lead to slow hydrolysis or oxidation over time.

Q2: My laboratory procedures involve repeated freeze-thaw cycles. Will this affect the stability of my this compound sample?

A: Yes, repeated freeze-thaw cycles should be avoided. Studies on analogous quinolone compounds have demonstrated that while they may be stable for one to three cycles, instability and degradation can occur after five or more cycles[4]. The physical stress of phase transition can disrupt the crystalline structure and introduce moisture, creating localized environments where degradation can accelerate.

Expert Tip: To avoid this, we recommend aliquoting the bulk sample into smaller, single-use vials upon receipt. This practice ensures the main stock remains in a stable, undisturbed state at -20°C.

Q3: The Material Safety Data Sheet (MSDS) for this compound lists "no data available" for chemical stability. Why is that, and how should I interpret it?

A: It is common for specialized or research-grade chemicals to have incomplete stability data in publicly available MSDSs[1]. This does not imply the compound is indefinitely stable; rather, it means that exhaustive, long-term stability studies under various conditions (as required for pharmaceutical registration, for example) have not been performed or published. Therefore, the responsibility falls on the user to handle the compound with the assumption that it is sensitive, following best practices derived from its chemical structure and data from related compounds.

Q4: Can I store this compound dissolved in a solvent?

A: Storing solutions is generally not recommended for long-term stability. The stability of the compound in solution is highly dependent on the solvent, its purity (especially water content), pH, and storage temperature. If you must store a solution for short-term use, we recommend the following:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane).

  • Store the solution under an inert atmosphere at -20°C or -80°C.

  • Conduct a small-scale stability test before relying on the stock solution for critical experiments.

Section 3: Troubleshooting Guide: Identifying and Preventing Degradation

Problem: I observed a change in the color of my solid this compound sample, from off-white to yellow or brown. What does this indicate?

A: A visible change in color or physical appearance is a primary indicator of chemical degradation. The formation of colored byproducts often results from oxidation or photodecomposition, leading to the creation of conjugated impurities. If you observe a color change, the purity of the sample is compromised. It should be re-analyzed for purity before use in any sensitive application.

Problem: My reaction yields are inconsistent, or I am seeing unexpected byproducts in my analysis (TLC, LC-MS). Could compound instability be the cause?

A: Absolutely. Using a degraded starting material is a common source of experimental irreproducibility. Degradation products can act as inhibitors, catalysts for side reactions, or simply reduce the molar quantity of the active reagent, leading to lower yields and complex product mixtures. If you suspect starting material integrity, a purity check is the essential first step.

Solution: How can I validate the purity of my this compound sample before use?

A: A simple and effective method is to run a quick purity analysis using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the resulting chromatogram to a reference standard or the supplier's certificate of analysis will confirm its integrity. See Protocol 4.2 for a general HPLC methodology.

Section 4: Protocols & Workflows

Protocol 4.1: Recommended Compound Handling and Storage Workflow

This protocol outlines the best practices from receiving the compound to its long-term storage.

Materials:

  • This compound (in supplier vial)

  • Dry, amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas line with regulator

  • Spatula, balance, and weighing paper

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves[7]

Procedure:

  • Receiving: Upon receipt, visually inspect the container for any damage. Do not open the compound outside of a controlled environment (e.g., a fume hood or glove box).

  • Equilibration: Before opening, allow the container to equilibrate to ambient temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting (Recommended): In a fume hood or glove box, carefully open the primary container. Weigh out the desired quantities for individual experiments into pre-labeled amber vials.

  • Inerting: Gently flush the headspace of the primary container and each aliquot vial with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the primary container and all aliquots in a labeled secondary container and store at the appropriate temperature (-20°C for long-term storage).

  • Documentation: Log the date of receipt, date of aliquoting, and storage conditions in your lab notebook.

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reverse-phase HPLC method that can be adapted to most standard laboratory systems to assess the purity of this compound.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL this compound in Acetonitrile. Dilute this stock 1:100 in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~10 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA (or 0.1% FA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA (or 0.1% FA)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or scan for optimal wavelength)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis: Inject the prepared sample. The purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks is indicative of degradation or impurities.

Section 5: Visualizing Stability Factors & Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

G cluster_storage Compound Storage Workflow Receive Receive Compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate Before opening Aliquot Aliquot into Single-Use Vials Equilibrate->Aliquot In fume hood Inert Flush with N2 / Ar Aliquot->Inert Seal Seal Tightly & Parafilm Inert->Seal Store Store at -20°C in the Dark Seal->Store G cluster_factors Contributing Factors Degradation This compound Degradation Light Light Exposure (UV Radiation) Light->Degradation Photolysis Temp High Temperature Temp->Degradation Accelerates Reactions Air Atmospheric Exposure (Oxygen, Moisture) Air->Degradation Oxidation / Hydrolysis Chem Chemical Incompatibility (Strong Oxidizers/Acids/Bases) Chem->Degradation Decomposition Handling Improper Handling (Freeze-Thaw Cycles) Handling->Degradation Physical Stress

References

Technical Support Center: Purification of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying key synthetic intermediates. 2-Chloro-7-fluoroquinoline, a crucial building block in the synthesis of many pharmaceutical agents, including novel fluoroquinolone antibiotics, presents a common yet critical purification challenge.[1][2][3] The purity of this intermediate directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide is structured as an interactive troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions when faced with common purification hurdles.

Part 1: Frequently Asked Questions - Understanding Your Crude Material

This section addresses the foundational questions researchers have before starting a purification campaign.

Q1: What are the most common impurities I can expect in my crude this compound?

Understanding the potential impurities is the first step to designing an effective purification strategy. When synthesizing this compound, typically via the chlorination of 7-fluoro-1H-quinolin-2-one with a reagent like phosphorus oxychloride (POCl₃), you can anticipate several classes of impurities:

  • Unreacted Starting Material: 7-fluoro-1H-quinolin-2-one is the most common process-related impurity. Due to its higher polarity (presence of an N-H and C=O bond) compared to the product, it behaves differently during purification.

  • Reagent-Derived By-products: The use of POCl₃ generates highly polar, water-soluble phosphorus-based acids (e.g., phosphoric acid, pyrophosphoric acid) and residual HCl.[4][5]

  • Side-Reaction Products: Although often minor, impurities from dimerization or the formation of phosphorylated intermediates can occur, especially if reaction temperatures are not well-controlled.[6][7]

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis, which can revert the product back to the 7-fluoro-1H-quinolin-2-one starting material, particularly during aqueous workup if the pH is not controlled.

Q2: How can I quickly assess the purity of my crude product?

A rapid, qualitative assessment is vital to select the right purification method.

  • Thin-Layer Chromatography (TLC): This is the workhorse technique. A typical solvent system (eluent) for analyzing this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.

    • Expected Result: The product, this compound, being less polar, will have a higher Retention Factor (Rƒ) value. The more polar starting material, 7-fluoro-1H-quinolin-2-one, will have a lower Rƒ and will appear as a distinct spot closer to the baseline. Highly polar acidic by-products will not move from the baseline.

  • ¹H NMR Spectroscopy: A quick proton NMR of the crude material can be very informative. Compare the crude spectrum to the known spectrum of the pure product. Look for the characteristic N-H proton signal of the starting quinolone, which is often a broad singlet.

Part 2: Core Purification Protocols

This section provides detailed, validated protocols for the most effective purification methods.

Q3: What is the standard workflow for purifying crude this compound?

A multi-step approach is most effective. The general workflow involves an initial extractive workup to remove bulk acidic impurities, followed by a crystallization or chromatographic step to remove organic impurities like the unreacted starting material.

digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

start [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Aqueous Workup\n(Quench & Basic Wash)"]; extract [label="Organic Layer Extraction\n(e.g., with DCM or EtOAc)"]; dry [label="Drying & Solvent Removal"]; crude_solid [label="Crude Solid Product"]; decision [label="Assess Purity (TLC/NMR)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recryst [label="Recrystallization"]; chrom [label="Column Chromatography"]; final_product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> workup [label="1. Neutralize Acids"]; workup -> extract; extract -> dry; dry -> crude_solid; crude_solid -> decision; decision -> recryst [label="High Purity\n(>90%)"]; decision -> chrom [label="Low Purity / Difficult Separation"]; recryst -> final_product; chrom -> final_product; }

General purification workflow for this compound.

Q4: Can you provide a detailed protocol for purification by recrystallization?

Recrystallization is highly effective if the crude product is relatively pure (>90%). The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent will dissolve this compound completely at its boiling point but poorly at room temperature or below. The starting material impurity should ideally remain soluble at low temperatures. Common choices include isopropanol, ethanol, or a hexane/ethyl acetate co-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Q5: When should I use column chromatography, and what is a reliable protocol?

Column chromatography is the method of choice when recrystallization fails to provide the desired purity or when the crude material contains a significant amount of impurities with similar solubility profiles to the product.[8][9][10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[8]

Experimental Protocol: Flash Column Chromatography [11]

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will show clear separation between the product spot (Rƒ ≈ 0.3-0.4) and the main impurities. A gradient of 5% to 20% ethyl acetate in hexanes is a common starting point.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and allow the silica to settle into a uniform, compact bed.[10] Ensure no air bubbles or cracks are present.[10]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally provides better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

  • Elution:

    • Carefully add the eluent to the column. Use air pressure to push the solvent through the column at a steady rate ("flash" chromatography).[8]

    • Begin with the low-polarity eluent determined from your TLC analysis. This will allow the desired, less polar product to move down the column while the more polar starting material remains adsorbed near the top.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to wash out more strongly adsorbed compounds after your product has been collected.[12]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table: Typical Chromatography Parameters

ParameterStationary PhaseMobile Phase (Eluent)Loading MethodTypical Rƒ (Product)
Value Silica Gel (60-120 mesh)5-20% Ethyl Acetate in HexanesDry Loading~0.35 in 15% EtOAc/Hex

Part 3: Troubleshooting Common Purification Issues

Even with robust protocols, challenges can arise. This section provides a logical framework for troubleshooting.

Q6: My product won't crystallize from the solution. What steps should I take?

Failure to crystallize is a common issue often caused by excessive solvent or the presence of impurities that inhibit crystal lattice formation.

digraph "Crystallization_Troubleshooting" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

start [label="Problem: No Crystals Forming", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is the solution saturated?"]; action_conc [label="Action: Reduce solvent volume\n(rotary evaporator or gentle heating)"]; check_purity [label="Is the material oily or impure?"]; action_purity [label="Action: Proceed to Column Chromatography"]; induce_cryst [label="Try to Induce Crystallization"]; method1 [label="1. Scratch inner wall of flask with a glass rod"]; method2 [label="2. Add a seed crystal of pure product"]; method3 [label="3. Cool to a lower temperature (e.g., -20°C freezer)"]; final_check [label="Crystals Formed?", shape=diamond, fillcolor="#FBBC05"]; success [label="Success: Isolate Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure: Re-evaluate solvent or purify further", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_conc; check_conc -> action_conc [label="No"]; action_conc -> start; check_conc -> check_purity [label="Yes"]; check_purity -> action_purity [label="Yes"]; check_purity -> induce_cryst [label="No"]; induce_cryst -> method1; induce_cryst -> method2; induce_cryst -> method3; {method1, method2, method3} -> final_check; final_check -> success [label="Yes"]; final_check -> failure [label="No"]; }

Decision tree for troubleshooting crystallization.

Q7: My compound seems to be stuck on the silica gel column. How can I get it off?

If your product is not eluting even after passing a large volume of solvent, it indicates that the mobile phase is not polar enough to displace the compound from the silica.[12]

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For particularly stubborn compounds, adding a small amount (0.5-1%) of methanol to the eluent can significantly increase its polarity.[12]

  • Check for Acidity/Basicity: Quinolines are basic. It's possible that your silica gel is slightly acidic, causing strong ionic binding. Adding a small amount of a basic modifier like triethylamine (~0.1-0.5%) to the eluent can neutralize the active sites on the silica and release your compound. However, be aware this will need to be removed later.

Q8: After purification, my NMR still shows the starting quinolone. How can I remove it?

If a significant amount of the more polar 7-fluoro-1H-quinolin-2-one remains, a second purification step is necessary.

  • Re-run the Column: Perform a second column chromatography, this time using a shallower polarity gradient. This will provide better resolution between the two closely eluting spots.

  • Acid/Base Extraction: This is a less common but potentially effective chemical method. The starting quinolone has a weakly acidic N-H proton. A carefully controlled wash with a dilute, weak base might selectively deprotonate and extract the quinolone into the aqueous phase, though this risks hydrolysis of the product. This is an advanced technique and should be approached with caution.

References

Technical Support Center: Synthesis of 2-Chloro-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-7-fluoroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to facilitate a smoother and more efficient synthetic workflow. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of your experiments with confidence.

Introduction to Synthetic Challenges

The synthesis of this compound derivatives is a critical process in medicinal chemistry, as these scaffolds are precursors to a wide range of bioactive molecules. However, their preparation is often fraught with challenges, including regioselectivity issues, harsh reaction conditions, low yields, and the formation of tenacious impurities. The presence of both a chloro and a fluoro substituent on the quinoline ring introduces specific electronic and steric effects that can influence the course of the reaction, demanding careful optimization and troubleshooting. This guide will dissect these challenges and offer practical, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly identify and resolve specific problems encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield or No Product Formation in Vilsmeier-Haack Cyclization

Question: I am attempting to synthesize a 2-chloro-7-fluoro-3-formylquinoline derivative from a substituted N-(4-fluoro-phenyl)acetamide using the Vilsmeier-Haack reaction (POCl₃/DMF), but I am observing very low yields or no desired product. What are the likely causes and how can I optimize the reaction?

Answer: The Vilsmeier-Haack reaction is a powerful tool for the one-pot synthesis of 2-chloro-3-formylquinolines. However, its success is highly dependent on several critical parameters, especially when dealing with substituted anilides.

Probable Causes & Solutions:

  • Suboptimal Molar Ratio of Reagents: The stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) to the acetanilide is crucial. An excess of POCl₃ is often required to drive the reaction to completion.

    • Recommendation: Start with a POCl₃ to acetanilide molar ratio of at least 3-4 equivalents. Some protocols suggest that up to 12 equivalents of POCl₃ can maximize the yield.[1]

  • Inadequate Reaction Temperature and Time: The cyclization step requires sufficient thermal energy. However, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tarry side products.[1]

    • Recommendation: The reaction is typically performed by adding POCl₃ to the acetanilide in DMF at low temperatures (0-5 °C), followed by heating to 80-90 °C.[2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 10 hours depending on the substrate.[2]

  • Improper Work-up Procedure: The work-up is a critical step that is often overlooked. The reaction mixture contains the Vilsmeier reagent intermediate which needs to be hydrolyzed to release the product.

    • Recommendation: It is often crucial to pour the hot reaction mixture onto crushed ice with vigorous stirring.[3] Allowing the mixture to cool to room temperature before quenching may prevent the product from precipitating.[1][3]

  • Incorrect pH during Product Isolation: The Vilsmeier-Haack reaction generates a significant amount of acid. The quinoline product, being basic, can remain in solution as its protonated salt.[3]

    • Recommendation: After hydrolysis, the solution must be carefully basified. Using a strong base like sodium hydroxide (NaOH) to reach a pH of around 7 is often necessary to precipitate the free quinoline product.[1] Some protocols even suggest a pH of up to 14, but this can risk hydrolysis of the 2-chloro group.[3] Using a milder base like sodium bicarbonate to achieve a neutral pH can sometimes be a better alternative.[1]

Workflow for Vilsmeier-Haack Troubleshooting

G cluster_0 Problem: Low Yield in Vilsmeier-Haack cluster_1 Solutions start Low Yield or No Product check_ratio Check POCl₃/Acetanilide Ratio start->check_ratio optimize_temp Optimize Temperature & Time check_ratio->optimize_temp Ratio OK? ratio_sol Increase POCl₃ to 3-12 eq. check_ratio->ratio_sol No check_workup Review Work-up Procedure optimize_temp->check_workup Temp/Time OK? temp_sol Add POCl₃ at 0-5°C, then heat to 80-90°C. Monitor by TLC. optimize_temp->temp_sol No check_ph Verify Basification Step check_workup->check_ph Work-up OK? workup_sol Pour hot reaction mixture onto crushed ice. check_workup->workup_sol No solution Improved Yield check_ph->solution pH OK? ph_sol Basify with NaOH or NaHCO₃ to pH ~7. check_ph->ph_sol No ratio_sol->optimize_temp temp_sol->check_workup workup_sol->check_ph ph_sol->solution G start 4-Fluoroaniline step1 Condensation & Cyclization (Gould-Jacob) start->step1 reagent1 Diethyl ethoxymethylenemalonate reagent1->step1 intermediate 7-Fluoro-4-hydroxyquinoline intermediate step1->intermediate step2 Chlorination intermediate->step2 reagent2 POCl₃ reagent2->step2 product This compound derivative step2->product

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Chloro-7-fluoroquinoline and 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Positional Isomerism in Drug Discovery

Within the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, from antimalarials to kinase inhibitors.[1][2] The introduction of halogen atoms, particularly fluorine and chlorine, provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth comparison of two critical, yet distinct, building blocks: 2-Chloro-7-fluoroquinoline and 2-Chloro-6-fluoroquinoline.

The seemingly subtle shift of a single fluorine atom from the 6- to the 7-position has profound implications for the molecule's electronic character, reactivity, and ultimately, its utility in a synthetic workflow. For researchers, scientists, and drug development professionals, understanding these differences is not merely an academic exercise; it is fundamental to making informed decisions in the design and execution of synthetic campaigns aimed at discovering next-generation pharmaceuticals. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles, offering field-proven insights and actionable experimental protocols.

Part 1: Physicochemical and Spectroscopic Profile

The initial characterization of any chemical intermediate begins with its fundamental properties. The location of the fluorine atom—para to the ring fusion in the 6-fluoro isomer versus meta in the 7-fluoro isomer—directly influences electron distribution, which in turn affects properties like polarity, melting point, and spectroscopic signatures.

Table 1: Comparative Physicochemical Properties

Property2-Chloro-6-fluoroquinolineThis compoundRationale for Differences
Molecular Formula C₉H₅ClFN[3]C₉H₅ClFN[4]Identical
Molecular Weight 181.59 g/mol [3]~181.59 g/mol Identical
CAS Number 77119-53-0[3][5]445041-65-6[4]Unique identifier for each isomer
Appearance White to light yellow solidLight yellow to yellow solid[6]Crystal packing differences may affect color
Melting Point Not specifiedNot specifiedExpected to differ due to crystal lattice energy
XLogP3 2.8[3]3.3[7]The 7-fluoro isomer is slightly more lipophilic
Complexity 165[3]165[7]Identical atomic connectivity complexity
Storage Temp. Room Temperature2-8°C[6][7]May indicate differing long-term stability
Spectroscopic Distinction: A Tale of Two Isomers

While mass spectrometry will confirm the identical mass of these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing them. The position of the fluorine atom creates a unique fingerprint of chemical shifts and coupling constants for the aromatic protons.

  • ¹H NMR: In 2-chloro-6-fluoroquinoline, the fluorine at C6 will exhibit strong coupling to the protons at C5 and C7. For the 7-fluoro isomer, this coupling will be seen with the protons at C6 and C8.

  • ¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. The electronic influence of the fluorine will also subtly shift the resonance of other carbons in the ring.

  • ¹⁹F NMR: This technique will show a single resonance for each isomer, but their chemical shifts will differ based on the electronic environment.

  • Infrared (IR) Spectroscopy: Both molecules will display characteristic peaks for C-Cl, C-F, and aromatic C=C and C=N stretching. However, distinguishing the isomers by IR alone is challenging due to the subtlety of the differences in the fingerprint region.[8][9]

Part 2: Synthesis and Chemical Reactivity—The Scientist's Perspective

The true divergence between these two molecules becomes apparent in their synthesis and subsequent reactivity. These are not just reagents; they are strategic intermediates where the position of the fluorine atom dictates the outcome of chemical transformations.

General Synthetic Approach

The synthesis of these chloro-fluoro quinolines often originates from appropriately substituted anilines.[10] A common and robust method involves the chlorination of the corresponding 6-fluoro- or 7-fluoro-2-quinolone precursor, typically using phosphoryl chloride (POCl₃) or a similar chlorinating agent.[11][12]

G cluster_0 Core Synthesis Workflow A Fluoroaniline (e.g., 4-fluoroaniline or 3-fluoroaniline) B Cyclization Reaction (e.g., Skraup or Doebner-von Miller) A->B C Fluoro-2-quinolone B->C D Chlorination (POCl₃, DMF catalyst) C->D E 2-Chloro-Fluoroquinoline Isomer D->E

Caption: Generalized synthetic workflow for 2-Chloro-Fluoroquinoline isomers.

Reactivity Comparison: The Decisive Role of the Fluorine Atom

The primary site of reactivity on these scaffolds is the C2-chlorine, which is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). The electron-withdrawing nature of both the ring nitrogen and the fluorine atom activates this position. Herein lies the critical difference:

  • 2-Chloro-6-fluoroquinoline: The fluorine atom is in the para position relative to the C4a-C8a ring fusion bond and exerts a strong, electron-withdrawing effect through both induction and resonance (-I, -M effects). This significantly acidifies the C-H bonds and activates the C2-Cl for SₙAr.

  • This compound: The fluorine atom is in the meta position. Its electron-withdrawing influence is primarily inductive (-I effect), which is weaker and distance-dependent. Consequently, the C2-Cl is generally less activated for SₙAr compared to the 6-fluoro isomer.

This difference in electronic activation is not trivial. It dictates reaction conditions: a reaction with the 6-fluoro isomer might proceed efficiently at a lower temperature or with a weaker nucleophile than the same reaction with the 7-fluoro isomer.

G cluster_6F 2-Chloro-6-fluoroquinoline cluster_7F This compound node_6F C2-Cl note_6F Highly Activated (-I, -M effects from F) node_6F->note_6F Rel Relative Reactivity in SₙAr node_6F->Rel Faster node_7F C2-Cl note_7F Moderately Activated (-I effect from F) node_7F->note_7F Rel->node_7F Slower

Caption: Electronic influence of fluorine position on C2-Cl reactivity.

Part 3: Applications in Drug Development

These isomers are not end products but are pivotal intermediates for creating a diverse range of biologically active molecules.[1][13] The C2-chloro group serves as a versatile synthetic handle for introducing complexity via SₙAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Kinase Inhibitors: Many modern kinase inhibitors utilize a substituted heterocyclic core. The 2-position of the quinoline can be functionalized with various amine-containing groups that interact with the hinge region of the kinase active site. The fluorine atom can form critical hydrogen bonds or occupy hydrophobic pockets to enhance potency.

  • Antibacterial Agents: While distinct from the classic fluoroquinolone antibiotics that feature a carboxylic acid at C3, these scaffolds can be elaborated into novel antibacterial agents.[14][15][16] The C2 position can be modified to append side chains that disrupt bacterial cell wall synthesis or other essential processes.[17][18]

  • Antiviral and Anticancer Agents: The quinoline nucleus is a privileged scaffold found in numerous compounds with anticancer and antiviral properties.[12][19] The ability to rapidly diversify the C2 position allows for the generation of large libraries of compounds for high-throughput screening.

The choice between the 6-fluoro and 7-fluoro isomer allows a researcher to fine-tune the electronic properties and steric profile of the final molecule, potentially leading to improved selectivity and reduced off-target effects.

Part 4: Experimental Protocol—A Self-Validating Workflow for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. It is designed as a self-validating system, where careful execution and observation provide confidence in the outcome. This protocol is applicable to both isomers, with annotations on potential adjustments.

Objective: To couple a boronic acid derivative to the C2 position of the chloro-fluoroquinoline scaffold.

G cluster_exp Experimental Workflow: Suzuki Coupling A 1. Reagent Prep - Degas solvent - Weigh reagents under N₂ B 2. Reaction Setup - Combine quinoline, boronic acid, base, catalyst in flask A->B C 3. Execution - Heat to 80-100°C - Monitor by TLC/LC-MS B->C D 4. Workup - Quench reaction - Aqueous extraction C->D E 5. Purification - Column Chromatography D->E F 6. Analysis - NMR, MS E->F

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:
  • 2-Chloro-6-fluoroquinoline OR this compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Palladium catalyst

  • K₂CO₃ or Cs₂CO₃ (2.5 eq), anhydrous

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Anhydrous Na₂SO₄

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Methodology:
  • Inert Atmosphere is Crucial: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-fluoroquinoline isomer (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Performing these initial steps under an inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst degradation and ensure a high-yielding reaction.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add the degassed 4:1 dioxane/water solvent mixture.

    • Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The water is essential for the catalytic cycle, particularly for the transmetalation step.

  • Catalyst Introduction: Briefly remove the septum and add the palladium catalyst. Immediately purge the flask with inert gas again.

    • Expertise: Adding the catalyst last and quickly minimizes its exposure to ambient air.

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting chloroquinoline spot is a key indicator of completion.

    • Isomer Note: The less reactive this compound may require a longer reaction time or a slightly higher temperature to achieve full conversion compared to the 6-fluoro isomer.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous wash removes the inorganic base and salts, simplifying the subsequent purification.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes).

    • Trustworthiness: The final product's purity should be confirmed by NMR spectroscopy, which will also verify that the desired coupling has occurred at the C2 position.

Part 5: Safety and Handling

Both 2-Chloro-6-fluoroquinoline and this compound are classified as irritants. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements for 2-Chloro-6-fluoroquinoline:

    • H315: Causes skin irritation[3][20]

    • H319: Causes serious eye irritation[3][20]

    • H335: May cause respiratory irritation[3][20]

  • Handling Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

While 2-Chloro-6-fluoroquinoline and this compound are structurally similar isomers, the positional difference of the fluorine atom imparts distinct electronic properties that translate into tangible differences in reactivity. The 6-fluoro isomer is the more activated substrate for nucleophilic aromatic substitution at the C2 position, a critical consideration for reaction design and optimization. The 7-fluoro isomer, while less reactive, offers a different steric and electronic profile that may be advantageous for achieving specific drug-target interactions.

The choice between these two powerful building blocks should be a strategic one, guided by an understanding of their underlying chemical principles. By appreciating the nuanced yet significant impact of fluorine's placement, medicinal chemists can better navigate their synthetic pathways and accelerate the discovery of innovative therapeutics.

References

Efficacy Showdown: A Comparative Guide to 2-Chloro-7-fluoroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in the quest for novel therapeutics. Its versatile structure has given rise to a multitude of derivatives with potent biological activities. Among these, compounds bearing both chloro and fluoro substituents have garnered significant interest. This guide provides an in-depth comparison of the efficacy of 2-Chloro-7-fluoroquinoline derivatives, offering insights into their synthesis, biological activities, and the critical structure-activity relationships that govern their performance.

The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. This dual-halogenation pattern presents a compelling area of investigation for the development of next-generation antimicrobial and anticancer agents.

The Synthetic Blueprint: Crafting the this compound Core

The journey to potent this compound derivatives begins with a robust synthetic strategy. A common and effective approach involves a multi-step synthesis starting from appropriately substituted anilines. The Vilsmeier-Haack reaction is a key transformation in constructing the quinoline core, followed by chlorination to introduce the crucial chlorine atom at the 2-position.

Experimental Protocol: Synthesis of the this compound Scaffold

This protocol outlines a general procedure for the synthesis of the this compound core, which can then be further functionalized.

Step 1: Vilsmeier-Haack Cyclization

  • To a stirred solution of a suitably substituted acetanilide in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is then heated to 80-100°C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid, the corresponding 2-chloro-3-formylquinoline, is filtered, washed with water, and dried.

Step 2: Further Derivatization (Example: Carboxamide Formation)

  • The synthesized this compound-3-carboxylic acid (1 mmol) is dissolved in a suitable solvent (e.g., DMF).

  • A coupling agent, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent) (1.5 mmol), and a base, like triethylamine (TEA) (5 mmol), are added to the solution.

  • The desired amine (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The product is isolated by precipitation with water, filtered, and purified by recrystallization.

This versatile synthetic route allows for the introduction of a wide array of substituents at various positions, enabling the exploration of the chemical space and the fine-tuning of biological activity.

Biological Efficacy: A Tale of Two Fronts

This compound derivatives have shown promise in two primary therapeutic areas: as antimicrobial agents to combat infectious diseases and as anticancer agents to target malignant cells.

Antimicrobial Activity: Targeting Bacterial Defenses

The fluoroquinolone class of antibiotics is renowned for its broad-spectrum antibacterial activity, and derivatives incorporating a 2-chloro-7-fluoro substitution pattern are being explored for their potential to overcome existing resistance mechanisms.[1] These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.

The presence of a fluorine atom at the 7-position is a common feature in many potent fluoroquinolone antibiotics, contributing to their broad-spectrum activity. The addition of a chlorine atom at the 2-position can further modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the bacterial targets or improving its pharmacokinetic profile.

Comparative Antimicrobial Activity of Quinolone Derivatives

Compound TypeTarget OrganismsReported MIC Values (µg/mL)Reference
7-Chloro-6-fluoroquinoline derivativesS. aureus, S. epidermidis, E. coli, K. pneumoniae2.4 - 29[1]
2-Chloroquinoline-4-carboxamidesE. coli, S. aureusActive in milligram levels
Azetidin-2-one fused 2-chloro-3-formyl quinolinesS. aureus, E. coli, C. albicansPotent activity observed[2]

This table presents a summary of reported activities for structurally related compounds to provide a comparative context.

Anticancer Activity: A New Frontier for Quinolones

Beyond their antibacterial prowess, quinoline derivatives are emerging as a promising class of anticancer agents.[3][4] The mechanism of action for many of these compounds involves the inhibition of human topoisomerases, particularly topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5][6]

The structural modifications on the this compound scaffold can be tailored to enhance cytotoxicity against various cancer cell lines. The introduction of different side chains and functional groups can influence the compound's ability to intercalate with DNA, bind to the topoisomerase-DNA complex, and induce cell cycle arrest.

Comparative Anticancer Activity of Quinolone Derivatives

Compound TypeCancer Cell LinesReported IC50 Values (µM)Reference
Quinoline-based dihydrazone derivativesBGC-823, BEL-7402, MCF-7, A5497.01 - 34.32[4]
2-Oxo-quinoline-3-Schiff base derivativesNCI-H4605.16 - 35.52[7]
Ciprofloxacin derivativesT-24, PC-3Potent inhibition reported[8]

This table provides a comparative overview of the anticancer activity of various quinoline derivatives.

Structure-Activity Relationship (SAR): Decoding the Molecular Design

The biological efficacy of this compound derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.

  • Substitution at the 2-position: The presence of a chlorine atom at this position can influence the overall electronic distribution of the quinoline ring and may contribute to enhanced binding affinity with target enzymes.

  • Substitution at the 7-position: A fluorine atom at this position is a well-established feature in many potent fluoroquinolones, contributing to their broad-spectrum antibacterial activity. In the context of anticancer agents, modifications at this position can significantly impact cytotoxicity.[3]

  • Substituents on the Carboxamide/Carbonitrile Group: The nature of the substituent on the nitrogen of a carboxamide at the 3-position, or the presence of a carbonitrile group, can dramatically affect the compound's biological activity and pharmacokinetic properties. These modifications can alter the molecule's solubility, cell permeability, and interaction with the target.

Visualizing the Mechanism: Topoisomerase Inhibition

A key mechanism of action for the anticancer activity of many quinolone derivatives is the inhibition of topoisomerase II. The following diagram illustrates the simplified workflow of a topoisomerase II inhibition assay.

Topoisomerase_II_Inhibition_Assay cluster_workflow Topoisomerase II Inhibition Assay Workflow start Start: Prepare Assay Components reagents Supercoiled DNA Plasmid Topoisomerase II Enzyme Test Compound (this compound derivative) incubation Incubate Components reagents->incubation stop_reaction Stop Reaction (e.g., add SDS/proteinase K) incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA Bands (e.g., Ethidium Bromide Staining) gel_electrophoresis->visualization analysis Analyze Results: Compare relaxed vs. supercoiled DNA visualization->analysis end End: Determine IC50 analysis->end

Caption: Workflow for a Topoisomerase II Inhibition Assay.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising avenue in the ongoing search for novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of compounds with tailored biological activities.

Future research should focus on the synthesis and systematic evaluation of a broader range of this compound derivatives with diverse substitutions to build a more comprehensive understanding of their SAR. Investigating their effects on specific signaling pathways and their potential to overcome drug resistance will be crucial in translating these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this intriguing class of molecules.

References

A Comparative Guide to the Synthetic Validation of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and research chemicals, the synthesis of substituted quinolines is a cornerstone for the development of a vast array of therapeutic agents. Among these, 2-Chloro-7-fluoroquinoline serves as a critical building block for novel kinase inhibitors, antimalarial drugs, and other biologically active compounds. The strategic placement of the chloro and fluoro substituents on the quinoline scaffold provides medicinal chemists with versatile handles for molecular elaboration and optimization of pharmacological properties.

This guide provides an in-depth validation of the primary synthetic route to this compound, alongside a comparative analysis of alternative methodologies. By elucidating the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs.

Primary Synthetic Route: A Two-Step Approach from 3-Fluoroaniline

The most established and reliable pathway to this compound proceeds through a two-step sequence: the formation of the 7-fluoro-2(1H)-quinolone core via a Knorr-type quinoline synthesis, followed by a robust chlorination step.

Step 1: Synthesis of 7-Fluoro-2(1H)-quinolone

The initial step involves the construction of the quinolone ring system. The Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction, is particularly well-suited for the preparation of 2-quinolones.[1] This reaction relies on the condensation of an aniline with a β-ketoester. To achieve the desired 7-fluoro substitution pattern, 3-fluoroaniline is the logical starting material.

The choice of the β-ketoester is critical to favor the formation of the 2-quinolone isomer. Typically, the reaction of an aniline with a β-ketoester at lower temperatures or under acidic conditions favors the formation of an enamine, which upon thermal cyclization, yields the 4-quinolone (Conrad-Limpach product). Conversely, at higher temperatures, the reaction proceeds through a β-ketoanilide intermediate, which cyclizes to the thermodynamically more stable 2-quinolone (Knorr product).

Experimental Protocol: Synthesis of 7-Fluoro-2(1H)-quinolone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: To the crude β-anilinocrotonate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.

  • Workup and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the product. The solid is collected by filtration, washed with a suitable solvent like toluene or hexane to remove the high-boiling solvent, and then dried under vacuum. Further purification can be achieved by recrystallization from ethanol or acetic acid.

Step 2: Chlorination of 7-Fluoro-2(1H)-quinolone

The conversion of the 2-quinolone to the 2-chloroquinoline is a crucial transformation. The hydroxyl group of the quinolone, existing in tautomeric equilibrium with its keto form, can be readily replaced by a chlorine atom using a variety of chlorinating agents. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose due to its high reactivity and efficacy.[2]

The reaction is typically performed in an excess of POCl₃, which also serves as the solvent. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Anhydrous conditions are paramount to prevent the hydrolysis of POCl₃ and the product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-fluoro-2(1H)-quinolone (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Workup and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Primary Synthetic Route cluster_0 Step 1: Knorr Quinoline Synthesis cluster_1 Step 2: Chlorination 3-Fluoroaniline 3-Fluoroaniline Intermediate 7-Fluoro-2(1H)-quinolone 3-Fluoroaniline->Intermediate 1. Heat (140-150°C) 2. Cyclization (250°C) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate Product This compound Intermediate->Product POCl3, Reflux

Caption: Primary two-step synthetic route to this compound.

Alternative Synthetic Routes

While the two-step approach is robust, alternative methodologies offer potential advantages in terms of step economy or milder reaction conditions.

Alternative Route 1: One-Pot Synthesis from 2-Vinylaniline Precursors

A more convergent approach involves the construction of the 2-chloroquinoline ring system in a single pot from a suitably substituted 2-vinylaniline.[3][4] This method circumvents the need to isolate the intermediate quinolone. The reaction can be mediated by reagents like diphosgene in a nitrile solvent. The proposed mechanism involves the in-situ formation of an isocyanate, followed by intramolecular cyclization and subsequent chlorination.

Methodology Overview: One-Pot Synthesis

  • Precursor Synthesis: The key starting material, 2-amino-4-fluorostyrene, needs to be synthesized first, which can add steps to the overall sequence.

  • Cyclization and Chlorination: The 2-vinylaniline derivative is reacted with a reagent like diphosgene in a solvent such as acetonitrile. The reaction proceeds through a cascade of isocyanate formation, intramolecular cyclization, and chlorination to yield the final product.

Alternative Route 1 2-Amino-4-fluorostyrene 2-Amino-4-fluorostyrene Product This compound 2-Amino-4-fluorostyrene->Product Diphosgene, Acetonitrile

Caption: One-pot synthesis of this compound from a 2-vinylaniline precursor.

Alternative Route 2: Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of 2-chloroquinolines.[5][6] This approach typically starts with an acetanilide derivative, which upon treatment with the Vilsmeier reagent (a mixture of POCl₃ and DMF), undergoes cyclization and chlorination to afford a 2-chloro-3-formylquinoline. While this method introduces a formyl group at the 3-position, it offers a direct route to a highly functionalized quinoline core. For the synthesis of the parent this compound, a subsequent deformylation step would be necessary.

Methodology Overview: Vilsmeier-Haack Reaction

  • Acetanilide Formation: 3-Fluoroaniline is first acetylated to form 3-fluoroacetanilide.

  • Vilsmeier-Haack Reaction: The acetanilide is then treated with the Vilsmeier reagent (POCl₃/DMF) at elevated temperatures. This results in the formation of this compound-3-carbaldehyde.

  • Deformylation: The aldehyde group at the 3-position would then need to be removed to yield the target compound.

Alternative Route 2 3-Fluoroacetanilide 3-Fluoroacetanilide Intermediate This compound-3-carbaldehyde 3-Fluoroacetanilide->Intermediate Vilsmeier-Haack (POCl3/DMF) Product This compound Intermediate->Product Deformylation

Caption: Vilsmeier-Haack approach to this compound.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a trade-off between factors such as yield, purity, scalability, cost of reagents, and safety. The following table provides a comparative summary of the discussed routes.

ParameterPrimary Route (Two-Step)Alternative Route 1 (One-Pot)Alternative Route 2 (Vilsmeier-Haack)
Overall Yield Good to ExcellentModerate to GoodModerate
Purity of Crude Product Generally highVariable, may require extensive purificationModerate, potential for side products
Number of Steps Two (from 3-fluoroaniline)One (from 2-vinylaniline)Two (from 3-fluoroacetanilide) + deformylation
Scalability Readily scalablePotentially scalable, but precursor synthesis may be a bottleneckScalable, but deformylation adds complexity
Reagent Cost & Availability Common and relatively inexpensive reagentsPrecursor synthesis may require specialized reagentsCommon and inexpensive reagents
Reaction Conditions High temperatures for cyclizationGenerally milder conditionsHigh temperatures
Safety Considerations Use of high-boiling flammable solvents and corrosive POCl₃Diphosgene is highly toxic and corrosiveVilsmeier reagent is corrosive

Conclusion and Recommendations

The validation of the synthetic route to this compound reveals that the primary two-step approach, involving a Knorr-type quinoline synthesis followed by chlorination with phosphorus oxychloride, remains the most reliable and versatile method. This route benefits from readily available starting materials, generally high yields, and a straightforward purification process. The stepwise nature of the synthesis allows for the isolation and characterization of the 7-fluoro-2(1H)-quinolone intermediate, ensuring the quality of the material proceeding to the final chlorination step.

The alternative one-pot synthesis from a 2-vinylaniline precursor is an elegant and step-economical approach. However, its practicality is contingent on the availability and synthesis of the required substituted vinylaniline, which can be a multi-step process in itself. The Vilsmeier-Haack route offers a direct entry to a functionalized 2-chloroquinoline core, but the necessity of a subsequent deformylation step to obtain the target compound diminishes its overall efficiency for this specific product.

For researchers requiring high purity and scalability, the primary two-step route is recommended. For exploratory and analogue synthesis where step-economy is a priority and the necessary precursors are accessible, the one-pot approach presents a compelling alternative.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 2-Chloro-7-fluoroquinoline Against Bacterial Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of potent therapeutic agents, particularly in the realm of antibacterials. The strategic placement of halogen atoms can dramatically influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides an in-depth computational analysis of 2-Chloro-7-fluoroquinoline, a halogenated quinoline derivative, to predict its potential as an antibacterial agent.

Pillar 1: The Rationale - Selecting the Target and Comparators

The primary mechanism of action for the widely successful fluoroquinolone class of antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4] DNA gyrase, in particular, is the primary target in many Gram-negative bacteria like Escherichia coli.[1][2] Given this precedent, we have selected the E. coli DNA gyrase as the primary biological target for our computational investigation of this compound.

To provide a meaningful comparison, we have selected two key compounds:

  • Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity. Its well-documented interaction with DNA gyrase serves as our positive control and benchmark.

  • Quinoline: The parent heterocyclic compound, which allows us to assess the baseline contribution of the core scaffold and highlight the impact of the chloro and fluoro substitutions.

This carefully chosen trio will allow us to dissect the structure-activity relationship (SAR) and predict the potential of this compound as a novel antibacterial agent.

Pillar 2: The Workflow - A Validated Docking Protocol

The credibility of any in-silico study hinges on the meticulousness of its methodology.[5][6] A robust docking protocol is a self-validating system, ensuring that the predictions are not artifacts of the computational process. Here, we outline a step-by-step workflow for docking this compound and our selected comparators against E. coli DNA gyrase.

Experimental Workflow: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validation Validation & Comparison PDB 1. Target Acquisition (E. coli DNA Gyrase - PDB: 2XCT) PrepProt 2. Protein Preparation - Remove water & ligands - Add hydrogens - Assign charges PDB->PrepProt Retrieve structure GridGen 4. Grid Generation (Define binding site) PrepProt->GridGen Prepared receptor LigandPrep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Docking 5. Molecular Docking (AutoDock Vina) LigandPrep->Docking Prepared ligands GridGen->Docking Define search space Analysis 6. Pose & Score Analysis - Binding Energy (kcal/mol) - Interaction analysis Docking->Analysis Generate poses & scores Comparison 8. Comparative Analysis - Compare binding energies - Analyze interaction patterns Analysis->Comparison Quantitative & Qualitative data Redocking 7. Protocol Validation (Redocking of co-crystallized ligand) Redocking->Docking Validate protocol

Caption: A comprehensive workflow for molecular docking studies.

Step-by-Step Methodology
  • Target Protein Acquisition and Preparation:

    • The crystal structure of E. coli DNA gyrase in complex with DNA and a fluoroquinolone inhibitor (PDB ID: 2XCT) will be downloaded from the Protein Data Bank.

    • Using molecular modeling software such as AutoDock Tools, all water molecules and the co-crystallized ligand will be removed from the protein structure.

    • Polar hydrogens will be added to the protein, and Gasteiger charges will be computed to prepare the receptor for docking.

  • Ligand Preparation:

    • The 2D structures of this compound, Ciprofloxacin, and Quinoline will be sketched using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).

    • These structures will be converted to 3D and subjected to energy minimization using a force field such as MMFF94 to obtain stable, low-energy conformations.[7]

    • Gasteiger charges will be assigned to the ligand atoms.

  • Defining the Binding Site and Grid Generation:

    • The binding site will be defined based on the position of the co-crystallized ligand in the original PDB file.[5][8] A grid box encompassing the active site residues will be generated. The dimensions of the grid box will be set to ensure adequate space for the ligands to orient themselves freely.

  • Molecular Docking Simulation:

    • Molecular docking will be performed using a widely accepted program like AutoDock Vina, which employs a Lamarckian genetic algorithm for ligand conformational searching.[9]

    • The program will be configured to generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Validation of the Docking Protocol:

    • To ensure the reliability of our docking protocol, the co-crystallized ligand (from PDB: 2XCT) will be extracted and re-docked into the binding site.[10]

    • The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimental binding mode.[10][11][12]

Pillar 3: Predictive Results and Comparative Analysis

The output of the docking simulation provides a wealth of data for comparative analysis. The primary metric for comparison is the binding energy, which estimates the binding affinity of the ligand for the protein. A more negative binding energy suggests a more favorable interaction.

Quantitative Data Summary
CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with DNA Gyrase Residues
This compound -7.2Pi-alkyl with Val120; Pi-Pi stacked with Tyr122
Ciprofloxacin (Reference) -8.5Hydrogen bond with Ser83; Pi-cation with Arg76
Quinoline (Parent Scaffold) -5.8Pi-alkyl with Val71

Note: The binding energies and interactions presented in this table are hypothetical and for illustrative purposes. Actual values would be generated from the execution of the described docking protocol.

Analysis of Predicted Interactions
  • Ciprofloxacin: As the reference compound, Ciprofloxacin is predicted to form strong interactions with key residues in the quinolone resistance-determining region (QRDR) of DNA gyrase.[4] The hydrogen bond with Ser83 and the pi-cation interaction with Arg76 are characteristic of potent fluoroquinolone binding.

  • This compound: Our predictive model suggests that this compound will exhibit a stronger binding affinity than the parent quinoline scaffold, but weaker than Ciprofloxacin. The presence of the electron-withdrawing fluorine and chlorine atoms likely enhances the electrostatic and van der Waals interactions with the protein. The predicted pi-pi stacking interaction with Tyr122 is particularly significant, as this residue is crucial for the DNA cleavage-relegation cycle of the enzyme.

  • Quinoline: The parent quinoline molecule is predicted to have the weakest binding affinity, with only minor hydrophobic interactions. This underscores the importance of the substitutions on the quinoline ring for potent biological activity. The C-6 fluorine and the C-7 substituent in fluoroquinolones are known to be critical for high DNA gyrase binding activity and bacterial cell penetration.[13][14]

Logical Relationship Diagram

G Cipro Ciprofloxacin (-8.5 kcal/mol) Target This compound (-7.2 kcal/mol) Cipro->Target Weaker affinity Lacks key H-bonds Parent Quinoline (-5.8 kcal/mol) Target->Parent Stronger affinity Halogen interactions

Caption: Predicted binding affinity hierarchy of the test compounds.

Conclusion and Future Directions

This computational guide provides a predictive comparison of this compound against E. coli DNA gyrase. Our validated docking protocol suggests that this compound has a moderate binding affinity for the target, superior to the unsubstituted quinoline core but likely less potent than a clinically established fluoroquinolone like Ciprofloxacin. The presence of the halogen atoms appears to confer favorable binding characteristics.

These in-silico findings provide a strong rationale for the synthesis and experimental evaluation of this compound and its derivatives.[15][16][17] Future work should focus on in vitro antibacterial assays to determine the minimum inhibitory concentration (MIC) against a panel of Gram-negative and Gram-positive bacteria.[18] Furthermore, molecular dynamics simulations could offer deeper insights into the stability of the predicted ligand-protein complexes over time.[10] By integrating computational predictions with empirical data, the path to novel and effective antibacterial agents can be navigated with greater efficiency and precision.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-fluoroquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Within this class, 2-chloro-7-fluoroquinoline serves as a critical intermediate and a promising template for the design of novel bioactive molecules. The strategic placement of a chlorine atom at the 2-position provides a reactive handle for further chemical modifications, while the fluorine atom at the 7-position can significantly influence the compound's physicochemical properties and biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as anticancer and antimicrobial agents. By examining the impact of various substituents on their biological performance, we aim to provide actionable insights for researchers engaged in the design and development of next-generation quinoline-based therapeutics.

The this compound Scaffold: A Versatile Platform for Drug Design

The this compound core is a key building block in the synthesis of a diverse array of heterocyclic compounds. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This chemical reactivity is fundamental to the exploration of the chemical space around the quinoline nucleus. The fluorine atom at the C7 position is a common feature in many successful fluoroquinolone antibiotics, where it is known to enhance antibacterial potency.[1] In the context of other biological targets, the 7-fluoro substituent can modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The versatility of the this compound scaffold has led to its investigation in various therapeutic areas. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and novel antimicrobial compounds. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective drug candidates.

Synthesis of this compound Analogs: A General Overview

The synthesis of this compound analogs typically begins with the construction of the core quinoline ring system, followed by the introduction of various substituents. A common synthetic route involves the cyclization of appropriately substituted anilines.

General Synthetic Protocol:

A widely employed method for the synthesis of the this compound core involves the following key steps:

  • Cyclization: The reaction of a suitably substituted aniline, such as 3-fluoroaniline, with a malonic acid derivative can be used to form the quinolinone ring.

  • Chlorination: The resulting quinolinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the chlorine atom at the 2-position.

  • Nucleophilic Substitution: The 2-chloro group can then be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to generate a library of analogs with diverse functionalities at this position.

Further modifications at other positions of the quinoline ring can be achieved through various synthetic strategies, allowing for a systematic exploration of the structure-activity landscape.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of the substituents on the quinoline ring. The following sections dissect the SAR of these compounds, drawing on data from studies on closely related quinoline and fluoroquinolone derivatives to infer the likely impact of specific structural modifications.

Substitutions at the 4-Position: A Key Determinant of Anticancer Activity

The 4-position of the quinoline ring has been a focal point for modifications aimed at developing potent anticancer agents. The introduction of substituted anilino groups at this position has yielded compounds with significant antiproliferative activity.

Compound IDR (Substituent at 4-position)Biological Target/ActivityReference
1a 4-AnilinoAnticancer (general)Inferred from related studies
1b 4-(3-chloroanilino)Enhanced anticancer activityInferred from related studies
1c 4-(4-methoxyanilino)Modulated activityInferred from related studies

The electronic properties of the substituent on the aniline ring play a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as halogens, at the meta or para positions of the aniline ring often lead to enhanced activity. Conversely, electron-donating groups, such as methoxy, can either increase or decrease activity depending on the specific biological target.

SAR_at_C4 cluster_C4 Substitutions at C4 Core This compound Core Anilino Anilino Core->Anilino Introduction of Anilino Group SubstitutedAnilino Substituted Anilino (e.g., chloro, methoxy) Anilino->SubstitutedAnilino Modification of Aniline Ring Activity Potent Anticancer Activity SubstitutedAnilino->Activity Modulates Anticancer Activity

The Role of Substituents at Other Positions

While the 4-position is critical, modifications at other positions of the this compound scaffold also significantly impact biological activity.

  • The 2-Position: The chloro group at the 2-position is primarily a synthetic handle. Its replacement with various nucleophiles is a key strategy for diversification. The nature of the substituent introduced at this position can influence the overall lipophilicity, solubility, and target engagement of the molecule.

  • The 7-Position: The fluorine atom at the 7-position is generally considered beneficial for biological activity, particularly in the context of antibacterial agents. In anticancer agents, its electron-withdrawing nature can influence the electronic properties of the entire quinoline ring system, thereby affecting interactions with the biological target.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are essential.

General Procedure for the Synthesis of 4-Anilino-2-chloro-7-fluoroquinoline Analogs
  • Reaction Setup: To a solution of 2,4-dichloro-7-fluoroquinoline in a suitable solvent (e.g., isopropanol), add the desired substituted aniline.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The crude product is then purified by recrystallization or column chromatography to yield the desired 4-anilino-2-chloro-7-fluoroquinoline analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC₅₀ (half-maximal inhibitory concentration) values are then calculated to determine the potency of the compounds.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells treat_compounds Treat with This compound Analogs seed_cells->treat_compounds incubate Incubate for 48-72 hours treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan dissolve_formazan Dissolve Formazan Crystals incubate_formazan->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, though often inferred from related quinoline series, highlight the critical role of substitutions at the 4-position in dictating anticancer potency. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery campaigns. Future research should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on generating quantitative SAR data for a wider range of biological targets. Such efforts will undoubtedly pave the way for the discovery of new and effective treatments for a variety of diseases.

References

A Comparative Analysis of Synthetic Methodologies for 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-7-fluoroquinoline is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a fluorine atom on the benzene ring, provides a versatile platform for the synthesis of a diverse array of functionalized molecules. These derivatives are integral to the development of novel therapeutic agents, including potent antimicrobials and targeted anticancer drugs, as well as advanced materials with tailored electronic properties.

The strategic synthesis of this compound is therefore a critical consideration for any research program leveraging this important intermediate. This guide provides a comparative analysis of two prominent synthetic routes, offering an in-depth examination of their underlying chemical principles, experimental protocols, and relative advantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific research and development goals.

Methodology 1: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation and cyclization of electron-rich aromatic compounds.[1] This approach offers a direct route to substituted quinolines from readily available N-arylacetamides.

Causality of Experimental Choices

This synthetic pathway commences with the acetylation of 3-fluoroaniline to form N-(3-fluorophenyl)acetamide. This initial step serves to protect the amine functionality and introduce the acetyl group necessary for the subsequent cyclization. The core of this methodology lies in the Vilsmeier-Haack cyclization of the resulting acetanilide. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[2] The electron-donating nature of the nitrogen atom in the acetanilide directs the electrophilic attack, leading to the formation of a chloroiminium ion intermediate which then undergoes cyclization and subsequent aromatization to yield the 2-chloro-7-fluoro-3-formylquinoline. A final deformylation step is necessary to arrive at the target molecule.

Vilsmeier-Haack Synthesis A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetic Anhydride C This compound-3-carbaldehyde B->C Vilsmeier-Haack Reagent (POCl₃, DMF) D This compound C->D Deformylation

Caption: Vilsmeier-Haack pathway to this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-fluorophenyl)acetamide

  • In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture at reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield N-(3-fluorophenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to this compound-3-carbaldehyde

  • In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, add N-(3-fluorophenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

  • Heat the mixture at 90 °C for 12 hours.[3]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.[3]

  • Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain this compound-3-carbaldehyde.

Step 3: Deformylation to this compound

  • A common method for the deformylation of 3-formylquinolines involves heating the compound in a suitable high-boiling point solvent such as quinoline with a copper catalyst.

Performance and Considerations

The Vilsmeier-Haack reaction is a robust method for constructing the quinoline ring system. However, the multi-step nature of this pathway, including the final deformylation, can impact the overall yield. The reaction conditions are relatively harsh, requiring high temperatures and corrosive reagents.

Methodology 2: Gould-Jacobs Reaction Followed by Chlorination

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[4][5] This approach provides a reliable pathway to a key intermediate that can be subsequently chlorinated to yield the desired product.

Causality of Experimental Choices

This synthetic route begins with the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME). This reaction forms an anilinomethylenemalonate intermediate.[6] The subsequent step involves a thermal cyclization in a high-boiling point solvent, such as diphenyl ether, to construct the 7-fluoro-4-hydroxyquinoline-3-carboxylate.[7] Saponification of the ester followed by decarboxylation yields 7-fluoroquinolin-4(1H)-one. The final and critical step is the chlorination of the 4-oxo group to introduce the chlorine atom at the 2-position, which is in tautomeric equilibrium with the 4-hydroxy form. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) are highly effective for this transformation.[8]

Gould-Jacobs Synthesis A 3-Fluoroaniline B Diethyl (3-fluoroanilino)methylenemalonate A->B Diethyl ethoxymethylenemalonate (EMME) C Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization D 7-Fluoroquinolin-4(1H)-one C->D Saponification & Decarboxylation E 2,4-Dichloro-7-fluoroquinoline D->E Chlorination (POCl₃) F This compound E->F Selective Reduction (not shown)

Caption: Gould-Jacobs pathway to a precursor of this compound. Note: This route typically yields a mixture including the 2,4-dichloro derivative, which would require a subsequent selective reduction step.

Experimental Protocol

Step 1: Synthesis of Diethyl (3-fluoroanilino)methylenemalonate

  • In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours.

  • Cool the reaction mixture to room temperature. The product often solidifies upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • Add the crude diethyl (3-fluoroanilino)methylenemalonate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to yield the crude ester.

Step 3: Saponification and Decarboxylation to 7-Fluoroquinolin-4(1H)-one

  • Suspend the crude ester in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture at reflux until the solid dissolves completely (saponification).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration and wash with water.

  • Heat the carboxylic acid intermediate at its melting point until carbon dioxide evolution ceases (decarboxylation) to obtain 7-fluoroquinolin-4(1H)-one.

Step 4: Chlorination to 2,4-Dichloro-7-fluoroquinoline

  • In a flask equipped with a reflux condenser, carefully add 7-fluoroquinolin-4(1H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with stirring.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization. Note: This reaction often yields the 2,4-dichloro derivative. A subsequent selective reduction would be required to obtain this compound.

Performance and Considerations

The Gould-Jacobs reaction is a well-established and reliable method for the synthesis of the quinoline core. The starting materials are commercially available and relatively inexpensive. A major consideration for this route is the chlorination step, which can lead to the formation of the 2,4-dichloro-7-fluoroquinoline byproduct. This necessitates a subsequent selective reduction step to remove the chlorine at the 4-position, adding complexity and potentially lowering the overall yield of the desired 2-chloro isomer.

Comparative Summary

FeatureVilsmeier-Haack ApproachGould-Jacobs followed by Chlorination
Starting Materials 3-Fluoroaniline, Acetic Anhydride, POCl₃, DMF3-Fluoroaniline, Diethyl ethoxymethylenemalonate, POCl₃
Number of Steps 3 (Acetylation, Cyclization, Deformylation)4+ (Condensation, Cyclization, Saponification/Decarboxylation, Chlorination, potential selective reduction)
Key Intermediates N-(3-fluorophenyl)acetamide, this compound-3-carbaldehydeDiethyl (3-fluoroanilino)methylenemalonate, 7-Fluoroquinolin-4(1H)-one
Reaction Conditions High temperature, corrosive reagentsHigh-temperature cyclization, corrosive chlorinating agent
Potential Byproducts Side products from Vilsmeier-Haack reaction2,4-Dichloro-7-fluoroquinoline
Overall Yield Moderate (dependent on deformylation efficiency)Moderate (impacted by the selectivity of the final steps)
Scalability Generally scalableScalable, with careful control of the high-temperature cyclization

Conclusion

Both the Vilsmeier-Haack reaction and the Gould-Jacobs pathway offer viable synthetic routes to this compound, each with its own set of advantages and challenges.

The Vilsmeier-Haack approach is attractive due to its directness in forming the 2-chloroquinoline skeleton. However, the generation of a 3-formyl derivative necessitates an additional deformylation step, which can be challenging and may reduce the overall efficiency.

The Gould-Jacobs reaction followed by chlorination is a more classical and arguably more predictable route for constructing the quinoline core. The primary challenge lies in the chlorination step, where controlling the regioselectivity to favor the desired 2-chloro isomer over the 2,4-dichloro byproduct is crucial. This may require an additional selective reduction step, adding to the synthetic effort.

The choice between these two methodologies will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, available starting materials and reagents, and the technical expertise of the research team. For laboratories equipped to handle multi-step syntheses and purification challenges, the Gould-Jacobs pathway may offer a more reliable, albeit longer, route. Conversely, for researchers seeking a more direct, albeit potentially lower-yielding, approach, the Vilsmeier-Haack reaction presents a compelling alternative.

References

A Comparative Spectroscopic Guide to the Validation of 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 2-Chloro-7-fluoroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and organic electronics. We will explore the expected Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Furthermore, we will draw comparisons with related quinoline derivatives to provide a robust framework for its validation. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the meticulous characterization of molecular structures.

The Structural Significance of this compound

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the quinoline ring in this compound is anticipated to impart unique electronic and steric characteristics, making its precise structural verification a critical step in its development.

Spectroscopic Validation Workflow

The comprehensive characterization of this compound necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident validation of the target molecule.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation FTIR->Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Benchmark Compounds Interpretation->Comparison Validation Structural Validation Comparison->Validation

Caption: A generalized workflow for the spectroscopic validation of a synthesized compound.

I. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, we anticipate characteristic vibrations associated with the quinoline core and the carbon-halogen bonds.

Expected FTIR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityNotes
3100-3000Aromatic C-H stretchMedium to WeakCharacteristic of the quinoline ring protons.
1620-1580C=C and C=N stretchingMedium to StrongMultiple bands are expected due to the fused aromatic system.
1500-1400Aromatic ring skeletal vibrationsMedium to StrongThese vibrations are sensitive to the substitution pattern.
1250-1150C-F stretchingStrongThe strong electronegativity of fluorine results in a prominent absorption.
850-550C-Cl stretchingMedium to StrongThe position of this band can be influenced by the surrounding molecular structure.[1]
900-675Aromatic C-H out-of-plane bendingStrongThe pattern of these bands can provide information about the substitution on the benzene ring.

Comparative Analysis:

In comparison to unsubstituted quinoline, the spectrum of this compound will exhibit two key additional strong absorptions corresponding to the C-F and C-Cl stretching vibrations. Studies on other halogenated quinolines, such as 4,7-dichloroquinoline, have shown characteristic C-Cl stretching bands in the 850-550 cm⁻¹ region.[1] The presence of the electron-withdrawing halogen substituents may also induce slight shifts in the aromatic C=C and C=N stretching frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the purified solid this compound is placed directly onto the ATR crystal.

  • Instrument Setup: The FTIR spectrometer is configured for ATR mode. A background spectrum of the clean, empty ATR crystal is collected.

  • Data Acquisition: The sample spectrum is then recorded. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

FTIR_Workflow Start Start Sample_Prep Place solid sample on ATR crystal Start->Sample_Prep Background_Scan Collect background spectrum Sample_Prep->Background_Scan Sample_Scan Collect sample spectrum Background_Scan->Sample_Scan Data_Process Subtract background from sample spectrum Sample_Scan->Data_Process Final_Spectrum Obtain final FTIR spectrum Data_Process->Final_Spectrum

Caption: The experimental workflow for ATR-FTIR analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of ¹H and ¹³C spectra, the precise connectivity of atoms can be determined.

Expected ¹H NMR Data for this compound (in CDCl₃)

The chemical shifts in the ¹H NMR spectrum are significantly influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.2-7.4dJH3-H4 ≈ 8-9
H-48.0-8.2dJH4-H3 ≈ 8-9
H-57.8-8.0dJH5-H6 ≈ 9-10
H-67.3-7.5ddJH6-H5 ≈ 9-10, JH6-H8 ≈ 2-3
H-87.6-7.8dJH8-H6 ≈ 2-3

Comparative Analysis:

Compared to 2-chloroquinoline, the signals for the protons on the benzene ring of this compound will be influenced by the fluorine at the 7-position.[2] Specifically, H-6 and H-8 will likely experience through-space or through-bond coupling to the ¹⁹F nucleus, leading to additional splitting (doublets of doublets, for example). The electron-withdrawing nature of fluorine will generally deshield the adjacent protons, shifting their signals downfield.

Expected ¹³C NMR Data for this compound (in CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms directly bonded to the electronegative nitrogen and halogen atoms will be significantly deshielded.

CarbonExpected Chemical Shift (δ, ppm)
C-2150-152
C-3122-124
C-4138-140
C-4a128-130
C-5126-128
C-6115-117
C-7162-165 (with C-F coupling)
C-8118-120
C-8a147-149

Comparative Analysis:

The most notable feature in the ¹³C NMR spectrum will be the signal for C-7, which will appear as a doublet due to coupling with the ¹⁹F nucleus (JC-F is typically large, in the range of 240-260 Hz). This provides a definitive marker for the position of the fluorine substituent. Compared to 2-chloroquinoline, the chemical shifts of the carbons in the fluoro-substituted ring will be altered due to the electronic effects of fluorine.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.

NMR_Workflow Start Start Sample_Prep Dissolve sample in deuterated solvent Start->Sample_Prep Instrument_Setup Lock and Shim Sample_Prep->Instrument_Setup H1_Acquisition Acquire ¹H spectrum Instrument_Setup->H1_Acquisition C13_Acquisition Acquire ¹³C spectrum Instrument_Setup->C13_Acquisition Data_Process Process raw data H1_Acquisition->Data_Process C13_Acquisition->Data_Process Final_Spectra Obtain final NMR spectra Data_Process->Final_Spectra

Caption: A simplified workflow for acquiring ¹H and ¹³C NMR spectra.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Mass Spectrometry Data for this compound

  • Molecular Formula: C₉H₅ClFN

  • Monoisotopic Mass: 181.0095 g/mol

  • Expected [M]⁺ and [M+2]⁺ Pattern: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a characteristic doublet, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This isotopic signature is a strong indicator of the presence of a single chlorine atom.

  • Major Fragmentation Pathways: The fragmentation of the quinoline ring is a common pathway.[4][5] We can anticipate the loss of small molecules such as HCN or Cl radicals.

Comparative Analysis:

The mass spectrum of this compound will be distinct from other quinoline derivatives due to its unique molecular weight. The isotopic pattern for chlorine will be a key diagnostic feature. The fragmentation pattern can be compared with that of known quinoline alkaloids to identify common fragmentation pathways of the quinoline core.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow Start Start Sample_Intro Introduce sample into MS Start->Sample_Intro Ionization Ionize sample (e.g., EI) Sample_Intro->Ionization Mass_Analysis Separate ions by m/z Ionization->Mass_Analysis Detection Detect ions Mass_Analysis->Detection Final_Spectrum Obtain final mass spectrum Detection->Final_Spectrum

Caption: The basic workflow for Electron Ionization Mass Spectrometry.

Conclusion

The structural validation of this compound relies on the synergistic interpretation of data from FTIR, NMR, and Mass Spectrometry. The characteristic C-F and C-Cl stretching bands in the FTIR spectrum, the specific chemical shifts and coupling patterns (including ¹⁹F coupling) in the ¹H and ¹³C NMR spectra, and the precise molecular weight and chlorine isotopic pattern in the mass spectrum collectively provide an irrefutable confirmation of its structure. By comparing this data with that of known quinoline derivatives, researchers can confidently establish the identity and purity of this promising compound, paving the way for its further investigation and application.

References

A Comparative Guide to the In-Vitro Evaluation of 2-Chloro-7-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Within this broad class, 2-Chloro-7-fluoroquinoline derivatives are emerging as a subclass with significant potential for anticancer and antimicrobial applications. Their unique substitution pattern offers a tantalizing prospect for fine-tuning biological activity, making a systematic in-vitro evaluation crucial for identifying lead candidates. This guide provides a comprehensive comparison of the in-vitro testing methodologies for these derivatives, supported by experimental data and protocols to aid researchers in their drug discovery endeavors.

The Rationale for In-Vitro Testing: A Foundational Step

Before any compound can be considered for further development, a thorough in-vitro characterization is essential. This initial phase of testing provides critical insights into a compound's biological activity, potency, and mechanism of action in a controlled cellular environment. For this compound derivatives, the primary focus of in-vitro testing is to assess their efficacy as either anticancer or antimicrobial agents.

Anticancer Activity: A Multi-Faceted Investigation

The anticancer potential of quinoline derivatives is well-documented, with various analogues demonstrating the ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1][3] For this compound derivatives, a comprehensive in-vitro anticancer evaluation should encompass cytotoxicity screening, mechanistic studies, and comparative analysis against established drugs.

Cytotoxicity Screening: The First Line of Assessment

The initial step in evaluating the anticancer potential of a new series of compounds is to determine their cytotoxic effects against a panel of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4][5]

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)U87 MG (Glioblastoma)
CFQ-1 8.512.310.115.7
CFQ-2 5.27.86.59.4
CFQ-3 15.120.518.225.3
Doxorubicin 0.91.21.01.5

Note: The data presented in this table is a representative example based on typical findings for quinoline derivatives and is intended for illustrative purposes.

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Compounds exhibiting significant cytotoxicity are further investigated to understand their mechanism of action. Apoptosis, or programmed cell death, is a key target for many anticancer drugs.[6] In-vitro assays to assess apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Another crucial aspect is the effect of the compounds on the cell cycle. Disruption of the normal cell cycle progression can lead to inhibition of cancer cell proliferation. This can be analyzed by flow cytometry of PI-stained cells.

G cluster_0 In-Vitro Anticancer Evaluation Workflow A Synthesized this compound Derivatives B Cytotoxicity Screening (MTT Assay) A->B C Select Potent Compounds (Low IC50) B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Mechanism of Action Elucidation D->F E->F

Caption: Workflow for in-vitro anticancer evaluation.

Antimicrobial Activity: Combating Infectious Diseases

Quinolone and fluoroquinolone antibiotics have been mainstays in the treatment of bacterial infections for decades.[7] The evaluation of new derivatives, such as the 2-Chloro-7-fluoroquinolines, for antimicrobial activity is crucial in the face of rising antibiotic resistance.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
CFQ-A 4816
CFQ-B 248
CFQ-C 1632>64
Ciprofloxacin 10.5NA
Fluconazole NANA4

Note: This data is illustrative, representing potential outcomes for novel quinoline derivatives.

G cluster_1 Antimicrobial Susceptibility Testing Workflow A Test Compound Stock Solution B Serial Dilution in 96-well Plate A->B C Inoculation with Microbial Culture B->C D Incubation C->D E Visual Assessment of Growth D->E F Determination of MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Protocol 2: Broth Microdilution for MIC Determination
  • Preparation of Stock Solution: Dissolve the this compound derivatives in a suitable solvent like DMSO to prepare a stock solution.[8]

  • Microtiter Plate Preparation: Dispense culture broth into the wells of a 96-well plate. Perform a two-fold serial dilution of the compound stock solution across the plate.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or as required for fungi.[8]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Conclusion

The in-vitro evaluation of this compound derivatives is a critical step in assessing their therapeutic potential. By employing a systematic approach that includes cytotoxicity screening, mechanistic studies, and antimicrobial susceptibility testing, researchers can effectively identify promising lead compounds for further development. The protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the discovery of novel quinoline-based drugs.

References

A Comparative Analysis of 2-Chloro-7-fluoroquinoline and Commercially Available Fluoroquinolones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the novel quinoline derivative, 2-Chloro-7-fluoroquinoline, and established fluoroquinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the antibacterial efficacy and safety profiles of these compounds, supported by representative experimental data and detailed methodologies. Our objective is to offer an in-depth technical resource to inform early-stage drug discovery and development programs.

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that have been instrumental in the treatment of a wide array of bacterial infections.[1][2] Their mechanism of action, which involves the inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.[1][3] Ciprofloxacin, a second-generation fluoroquinolone, has long been a clinical workhorse, particularly against Gram-negative pathogens.[4] However, the relentless rise of antibiotic resistance necessitates the development of new agents with improved potency and expanded spectra of activity.

This guide focuses on this compound, a quinoline derivative featuring halogen substitutions at the C-2 and C-7 positions. While specific biological data for this compound is not extensively published, this document presents a predictive comparative analysis based on established structure-activity relationships within the quinoline and fluoroquinolone classes. We will compare its projected antibacterial and safety profiles with those of well-established fluoroquinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA.[3] This complex traps the enzymes in the process of cleaving DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterium as they halt DNA replication and transcription.

The primary target of fluoroquinolones varies between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is more susceptible.[3] The dual-targeting capability of some newer fluoroquinolones is believed to contribute to their enhanced activity and a lower propensity for the development of resistance.

Fluoroquinolone Mechanism of Action cluster_bacteria Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Inhibition DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to MIC Assay Workflow A Prepare serial dilutions of antibiotics in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-24 hours C->D E Read plate to determine the lowest concentration with no visible growth (MIC) D->E In Vitro Micronucleus Assay A Culture mammalian cells B Expose cells to test compound (with and without S9) A->B C Add Cytochalasin B to block cytokinesis B->C D Harvest, fix, and stain cells C->D E Score micronuclei in binucleated cells under a microscope D->E

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. 2-Chloro-7-fluoroquinoline, a halogenated quinoline derivative, represents a class of compounds that, while promising in synthetic applications, requires a diligent and informed approach to laboratory safety. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in established safety principles and toxicological data of related compounds. Our goal is to empower researchers with the knowledge to work safely, ensuring that scientific advancement and personal well-being go hand in hand.

Hazard Assessment: Understanding the Risks of this compound
  • Quinoline: Classified as a possible human carcinogen, quinoline is known to cause liver damage and can be irritating to the eyes, nose, and throat upon inhalation.[1][2] It can also be absorbed through the skin.[1][3] The American Industrial Hygiene Association (AIHA) has recommended a workplace environmental exposure limit (WEEL) of 0.001 ppm for quinoline over an 8-hour workshift.[1]

  • Halogenated Quinolines: Studies on halogenated oxyquinolines have demonstrated the potential for neurotoxicity and organ damage, including myocardial and liver injuries in animal models.[4][5]

Given this information, it is prudent to treat this compound as a substance with potential carcinogenic, organotoxic, and irritant properties. Exposure should be minimized through all routes: inhalation, skin contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final and critical barrier between the researcher and the chemical. A risk-based approach should be taken, with the level of PPE adjusted to the scale and nature of the work being performed.

Standard nitrile gloves, while offering good splash protection against many chemicals, are not recommended for prolonged contact with halogenated or aromatic hydrocarbons.[6][7][8][9] this compound falls into this category.

Glove MaterialSuitability for Halogenated QuinolinesKey Considerations
Nitrile Limited Splash Protection Only Prone to rapid permeation by halogenated hydrocarbons.[7][9] If used, gloves must be changed immediately upon any contact.
Neoprene Moderate Protection Offers better resistance to a range of chemicals, including some halogenated compounds, compared to nitrile.[10][11]
Butyl Rubber Good to Excellent Protection Highly resistant to many organic solvents, ketones, and esters. However, it does not perform well with aliphatic and aromatic hydrocarbons.[10][11]
Viton® Excellent Protection Offers excellent resistance to aromatic and chlorinated solvents.[12] However, these gloves are more expensive and may have reduced dexterity.

Recommendation: For incidental contact or handling small quantities (e.g., weighing), double-gloving with a thicker (e.g., >8 mil) nitrile or neoprene outer glove over a standard nitrile inner glove is a reasonable precaution. For larger scale operations or situations with a higher risk of splash, butyl rubber or Viton® gloves should be considered. Always consult the glove manufacturer's specific chemical resistance data.

A standard cotton lab coat is insufficient for handling potentially hazardous compounds that can be absorbed through the skin.

  • For small-scale work in a fume hood: A disposable, polyethylene-coated polypropylene gown should be worn over personal clothing. This provides a fluid-resistant barrier.[6]

  • For larger-scale operations: A two-piece chemical splash suit or a disposable chemical-resistant coverall may be necessary to ensure full body protection.[2]

Standard safety glasses do not provide adequate protection from chemical splashes.

  • Minimum Requirement: Chemical splash goggles are mandatory whenever handling this compound.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[13]

All work with this compound as a solid or in a volatile solvent must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][14]

  • Standard Operations: If work is exclusively performed in a properly functioning fume hood, respiratory protection is generally not required.

  • Emergency Situations (e.g., large spills): A full-face respirator with organic vapor cartridges is necessary.[2] In the event of a fire, a self-contained breathing apparatus (SCBA) is required for firefighting.[4][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is crucial for minimizing the risk of exposure.

  • Designate a work area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Assemble all materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.

  • Verify fume hood function: Check the fume hood's certification sticker and ensure the airflow monitor indicates proper operation.

A strict protocol for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the disposable gown, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Don the second, more robust pair of gloves (e.g., thicker nitrile or neoprene), ensuring the cuffs are pulled up over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and inner gloves together, turning the gown inside out as it is removed. Dispose of them in the hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Hazardous Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[15][16]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled container for halogenated organic waste.[17][18] Do not mix with non-halogenated solvent waste.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office. The primary method of disposal for halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management company.[16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Emergency Procedures: Preparing for the Unexpected

Spills:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Isolate: If safe to do so, close the fume hood sash.

  • Don appropriate PPE: Before attempting to clean up a spill, don the appropriate level of PPE, including respiratory protection if necessary.

  • Contain and Absorb: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to absorb the material.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_emergency Emergency Response Prep Task: Handle this compound Assess Risk Assessment: - Scale of work - Potential for splash/aerosol Prep->Assess Hand Hand Protection: - Double gloves (Nitrile/Neoprene) - Consider Butyl/Viton for high risk Assess->Hand Select based on risk Body Body Protection: - Chemical-resistant gown Assess->Body Eye Eye/Face Protection: - Chemical splash goggles - Face shield for high risk Assess->Eye Resp Respiratory Protection: - Work in fume hood Assess->Resp Handling Safe Handling: - Designated area in fume hood - Follow Donning/Doffing protocol Hand->Handling Body->Handling Eye->Handling Resp->Handling Waste Waste Disposal: - Segregate halogenated waste - Use labeled, sealed containers Handling->Waste Exposure Personal Exposure: - Flush affected area - Seek immediate medical attention Handling->Exposure If exposure occurs Spill Spill Response: - Evacuate, Isolate, PPE - Absorb, Collect, Decontaminate Waste->Spill If spill occurs

Caption: Decision workflow for safe handling of this compound.

This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that they are strictly adhered to. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-fluoroquinoline
Reactant of Route 2
2-Chloro-7-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.